6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
Description
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Properties
IUPAC Name |
6-fluoro-3-(2-pyridin-3-ylethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDQTBCNYWBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole structure-activity relationship
Title: Structural and Mechanistic Profiling of 6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole: A Tryptophan 2,3-Dioxygenase (TDO) Inhibitor
Executive Summary: Targeting the Kynurenine Pathway
Tumor immune evasion is frequently driven by the metabolic depletion of L-tryptophan and the accumulation of immunosuppressive kynurenine in the tumor microenvironment. While Indoleamine 2,3-dioxygenase 1 (IDO1) has been extensively studied, Tryptophan 2,3-dioxygenase (TDO) has emerged as a critical parallel target, particularly in gliomas, melanomas, and specific carcinomas[1][2]. The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (frequently referenced in literature as compound 58 or 680C91) represents a highly optimized, selective TDO inhibitor[3][4]. This technical guide dissects its structure-activity relationship (SAR), mechanistic rationale, and the self-validating experimental workflows required for its preclinical evaluation.
Mechanistic Architecture: TDO Inhibition and Immune Restoration
TDO is a heme-dependent tetrameric enzyme that catalyzes the first and rate-limiting step of tryptophan degradation[5]. The resulting metabolite, kynurenine, binds to the Aryl Hydrocarbon Receptor (AhR) on T-cells, driving the differentiation of regulatory T-cells (Tregs) while inducing apoptosis in effector CD8+ T-cells. 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole acts as a competitive inhibitor, occupying the hydrophobic heme pocket of TDO and preventing substrate binding, thereby reversing tumoral immune resistance[2][6].
Fig 1: TDO-mediated kynurenine signaling pathway and the intervention point of the inhibitor.
Structural Dissection: SAR Principles
The optimization of 3-(2-(pyridyl)ethenyl)indoles requires precise spatial alignment to satisfy the electronic and steric constraints of the TDO active site. The SAR of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is governed by three core pillars[4]:
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The 6-Fluoro Indole Scaffold: The 1H-indole core mimics the natural substrate, L-tryptophan, anchoring the molecule within the hydrophobic pocket above the heme iron. The introduction of a fluorine atom at the C6 position is critical. Fluorine's high electronegativity modulates the electron density of the indole ring, optimizing pi-pi interactions with aromatic residues in the binding site. Empirically, this single substitution yields a ~5-fold enhancement in TDO inhibitory potency compared to the unsubstituted analog[4].
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The (1E)-Ethenyl Linker: The trans-double bond acts as a rigid spacer. Unlike a flexible ethyl linker, which suffers a high entropic penalty upon binding, the rigid (1E)-ethenyl group locks the molecule in an extended conformation. This specific geometry is required to project the pyridine ring toward the entrance of the active site[4].
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The Pyridin-3-yl Moiety: The nitrogen atom on the pyridine ring serves as a highly specific hydrogen bond acceptor. Molecular modeling and empirical SAR demonstrate that the pyrid-3-yl nitrogen forms a critical hydrogen bond with the NH backbone of the Thr254 residue in human TDO[4]. Shifting the nitrogen to the 2- or 4-position, or replacing the ring with a lipophilic phenyl group, abolishes this interaction and drastically reduces potency[4].
Fig 2: Logical SAR workflow detailing the structural contributions of the compound's pharmacophores.
Quantitative Activity Profiling
The following table synthesizes the quantitative impact of structural modifications on TDO inhibition, illustrating the narrow pharmacophore requirements for this chemical series[4].
| Compound Modification | Structure | TDO Ki (µM) | Mechanistic Rationale |
| Optimized Lead | 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole | ~5.5 | Optimal hydrophobic fit and H-bond network |
| Unsubstituted Indole | 3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole | ~25.0 | Lacks optimized electrostatic interactions |
| Pyridin-2-yl Shift | 6-fluoro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indole | >50.0 | Spatial misalignment prevents H-bond with Thr254 |
| Phenyl Replacement | 6-fluoro-3-[(1E)-2-phenylethenyl]-1H-indole | >100.0 | Complete loss of the critical H-bond acceptor |
| Saturated Linker | 6-fluoro-3-[2-(pyridin-3-yl)ethyl]-1H-indole | >50.0 | Loss of rigidity; high entropic penalty upon binding |
Self-Validating Experimental Workflows
To ensure rigorous evaluation of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole and its analogs, the following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol A: Recombinant Human TDO Enzymatic Inhibition Assay This cell-free assay isolates the direct interaction between the inhibitor and the TDO enzyme.
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Enzyme Preparation: Dilute recombinant human TDO in an assay buffer containing 50 mM potassium phosphate (pH 7.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.
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Causality: TDO requires its heme iron to be in the ferrous (Fe2+) state for catalytic activity. Ascorbic acid and methylene blue act as a reducing system to maintain this state, while catalase neutralizes reactive oxygen species (H2O2) that could degrade the heme prosthetic group, preventing false-positive inhibition.
-
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Compound Titration: Dispense the inhibitor in a 10-point dose-response curve. Maintain final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.
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Substrate Initiation: Add L-tryptophan at a final concentration of 200 µM (approximating the Km) to initiate the reaction. Incubate at 37°C for 30 minutes.
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Reaction Termination & Derivatization: Add 30% Trichloroacetic Acid (TCA) and heat the microplate at 65°C for 15 minutes.
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Causality: TCA precipitates the enzyme, halting the reaction instantly. The heating step is chemically necessary to hydrolyze the intermediate product, N-formylkynurenine, into stable kynurenine.
-
-
Colorimetric Readout: Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.
-
Self-Validation Check: The assay must include a known IDO1 inhibitor (e.g., Epacadostat) as a negative control. Since Epacadostat does not inhibit TDO, full enzymatic activity should be retained, proving that the assay is specifically measuring TDO activity and not general heme-binding interference.
Protocol B: Cellular Kynurenine Efflux & Viability Assay This assay validates target engagement in a physiological environment, ensuring the compound can cross the cell membrane and function intracellularly.
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Cell Seeding: Plate TDO-overexpressing cells (e.g., A172 human glioblastoma cells or P815B mastocytoma cells) at 5x10^4 cells/well in 96-well plates[2]. Allow 24 hours for adherence.
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Treatment: Replace media with fresh media containing the inhibitor dose-response curve.
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Incubation: Incubate for 48 hours.
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Causality: A 48-hour window is required to allow sufficient intracellular L-tryptophan uptake, metabolism by TDO, and the subsequent efflux of kynurenine into the extracellular media to reach detectable concentrations.
-
-
Detection: Transfer the supernatant to a new plate, precipitate proteins with TCA, and derivatize with Ehrlich's reagent as described above.
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Self-Validation Check (Critical): Perform an ATP-based cell viability assay (e.g., CellTiter-Glo) on the remaining cells in the original plate.
-
Causality: If a compound causes a drop in kynurenine but also reduces cell viability, the "inhibition" is an artifact of cytotoxicity. True TDO inhibitors will suppress kynurenine efflux while maintaining 100% cell viability.
-
References
-
Dolušić, E., Larrieu, P., Moineaux, L., et al. "Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
-
BRENDA Enzyme Database. "Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase and Organism(s) Homo sapiens". URL:[Link]
-
Therapeutic Target Database (TTD). "Details of the Drug | DrugMAP: 6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole". URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase and Organism(s) Homo sapiens and UniProt Accession P48775 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide: Physicochemical Properties and Pharmacological Profiling of 680C91
Executive Summary
6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole, universally designated in pharmacological literature as 680C91 , is a highly potent, selective, and orally bioavailable inhibitor of Tryptophan 2,3-dioxygenase (TDO/TDO2)1[1]. By acting as a substrate-competitive inhibitor, 680C91 effectively blocks the first and rate-limiting step of the kynurenine pathway, preventing the degradation of L-tryptophan into N-formylkynurenine.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, map its molecular mechanisms, and provide self-validating experimental workflows essential for researchers in neuropharmacology and immuno-oncology.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical properties of 680C91 is critical for proper formulation, handling, and assay design. The compound features a halogenated indole core conjugated to a pyridine ring via an ethenyl linker. This specific architecture confers the lipophilicity required to penetrate the blood-brain barrier (BBB) while maintaining high affinity for the TDO2 hydrophobic target pocket.
Table 1: Physicochemical and Structural Properties of 680C91
| Property | Value / Description |
| Chemical Name | 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole |
| Synonyms | 680C91; TBI1443; (E)-6-Fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole |
| CAS Number | 163239-22-3 |
| Molecular Formula | C15H11FN2 |
| Molecular Weight | 238.26 g/mol |
| Appearance | White to beige powder |
| Solubility (In Vitro) | DMSO (≥10 mg/mL / ~100 mM); Ethanol (≤10 mg/mL / ~50 mM) |
| Inhibitory Constant ( Ki ) | 51 nM (TDO2) |
| Target Selectivity | TDO2 (No activity against IDO, MAO-A/B, or 5-HT receptors) |
| Storage Conditions | -20°C (Long-term, desiccated); 2-8°C (Short-term) |
(Data aggregated from 2[2] and )
Mechanism of Action: TDO2 Inhibition and the Kynurenine Pathway
TDO2 is a tetrameric heme-containing enzyme predominantly expressed in the liver, but pathologically upregulated in various malignancies, including gliomas, melanomas, and esophageal squamous cell carcinomas 3[3].
Causality of Inhibition: The structural homology of the indole ring in 680C91 mimics the endogenous substrate L-tryptophan. The addition of the 6-fluoro modification and the rigid ethenyl-pyridine extension allows 680C91 to occupy the active site of TDO2 with high affinity ( Ki = 51 nM) . Because it lacks the specific amino acid backbone required for the dioxygenase reaction, it acts as a competitive antagonist, displacing L-tryptophan without being catalyzed.
Pathway Impact: By inhibiting TDO2, 680C91 prevents the production of kynurenine. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). In the tumor microenvironment, AHR activation drives immune evasion (via regulatory T cell induction) and promotes tumor cell survival. Thus, 680C91 restores anti-tumor immunity and induces cell cycle arrest.
Figure 1: 680C91 mechanism of action disrupting the TDO2-Kynurenine-AHR signaling axis.
Experimental Workflows and Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the preparation and application of 680C91 in preclinical models.
Figure 2: Standardized experimental workflow for in vitro TDO2 inhibition assays.
Protocol 1: Preparation of Stock Solutions and Formulation
Rationale: 680C91 is highly lipophilic. Aqueous buffers will cause immediate precipitation if the compound is not properly solubilized in an organic carrier first.
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In Vitro Stock: Weigh 2.38 mg of 680C91 powder. Reconstitute in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex until completely dissolved. Store aliquots at -20°C.
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In Vivo Formulation (Oral Administration): Do not use straight DMSO for in vivo dosing due to severe tissue toxicity. Follow this validated multi-solvent approach 4[4]:
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Step A: Dissolve 680C91 in DMSO to achieve a highly concentrated clear solution (e.g., 48 mg/mL).
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Step B: Add 5% (v/v) of the DMSO stock to 40% (v/v) PEG300. Mix thoroughly until clear.
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Step C: Add 5% (v/v) Tween-80. Mix to clarify.
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Step D: Add 50% (v/v) sterile ddH2O dropwise while vortexing to yield a homogenous, clear working solution. Use immediately.
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Protocol 2: In Vitro TDO2 Enzymatic Activity Assay (Cell-Based)
Rationale: Measuring extracellular kynurenine levels serves as a direct, self-validating proxy for intracellular TDO2 activity.
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Cell Seeding: Seed human glioma cells (e.g., U87) or colon adenocarcinoma cells (HCT8) in a 96-well plate at 1×104 cells/well in complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
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Treatment: Dilute the 10 mM 680C91 DMSO stock in culture media to achieve final concentrations ranging from 1 nM to 10 μM (ensure final DMSO concentration is ≤0.1% to prevent vehicle toxicity). Treat cells for 48 hours. Include a vehicle-only control.
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Metabolite Extraction: Collect 100 μL of the conditioned supernatant from each well. Add 10 μL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
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Colorimetric Detection (Ehrlich's Reagent): Transfer 75 μL of the cleared supernatant to a new plate. Add 75 μL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.
-
Validation & Readout: Incubate for 10 minutes at room temperature. Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against a standard curve of pure L-kynurenine.
Protocol 3: In Vivo Pharmacodynamic Profiling
Rationale: Because 680C91 blocks peripheral and central tryptophan degradation, successful target engagement is validated by quantifying elevated brain tryptophan and serotonin (5-HT) levels 5[5].
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Dosing: Administer 680C91 (15 mg/kg) via oral gavage (p.o.) to adult Sprague-Dawley rats using the PEG300/Tween-80 formulation.
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Tissue Collection: At 2 hours post-dose, euthanize the subjects. Rapidly dissect and snap-freeze brain tissue in liquid nitrogen.
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Homogenization: Homogenize tissue in 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol) to extract monoamines and amino acids while precipitating proteins.
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Quantification: Analyze the supernatant via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT, and LC-MS/MS to quantify L-tryptophan. A successful assay will demonstrate a >200% increase in brain tryptophan compared to vehicle controls.
Therapeutic Applications and Future Directions
The pharmacological profile of 680C91 positions it as a critical tool compound in two primary domains:
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Immuno-Oncology: By reversing TDO2-mediated immune suppression, 680C91 enhances T-cell activity and improves dendritic cell function in the tumor microenvironment. It is actively utilized in xenograft models of esophageal squamous cell carcinoma and glioblastoma to study the blockade of AHR-driven tumor survival.
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Neuropharmacology: Modulating the kynurenine pathway alters the balance of neurotoxic (e.g., quinolinic acid) and neuroprotective (e.g., kynurenic acid) metabolites. 680C91 is employed in models of neurodegeneration (such as Alzheimer's disease and spinocerebellar ataxia) to evaluate how preventing tryptophan depletion can ameliorate neurotoxicity and elevate mood-regulating serotonin levels.
References
-
Salter M, et al. "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat." Biochemical Pharmacology (PubMed). Available at:[Link]
-
National Institutes of Health (PMC). "Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases." NIH.gov. Available at:[Link]
Sources
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Discovery and Characterization of 6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91)
Introduction: Targeting the Immunometabolic Axis
As the field of immunometabolism matures, the enzymatic regulation of the tumor microenvironment (TME) has become a focal point for novel therapeutics. While Indoleamine 2,3-dioxygenase (IDO1) has historically dominated the spotlight, Tryptophan 2,3-Dioxygenase (TDO) has emerged as an equally critical, yet distinct, metabolic checkpoint. Tumors frequently upregulate TDO to deplete local L-tryptophan and generate kynurenine, a process that starves effector T-cells and drives immunosuppressive regulatory T-cell (Treg) differentiation[1].
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , widely known in the literature as 680C91 (CAS: 163239-22-3), represents a breakthrough in selectively targeting this pathway. Originally identified by the Wellcome group as a tool to modulate central serotonin levels[2], 680C91 is a potent, orally active, and substrate-competitive TDO inhibitor with a Ki of 51 nM[2][3]. This technical guide deconstructs the structural rationale, mechanistic pathway, and self-validating experimental workflows required to characterize this highly selective immunomodulator.
Structural Discovery and Structure-Activity Relationship (SAR)
The rational design of 680C91 capitalizes on the highly lipophilic and volume-constrained nature of the TDO active site near the heme cofactor[4]. As a Senior Application Scientist, I emphasize that successful competitive inhibition requires both geometric mimicry of the endogenous substrate (L-tryptophan) and optimized auxiliary interactions.
The core scaffold utilizes an indole ring connected via a rigid (1E)-ethenyl linker to a pyridin-3-yl moiety. This rigid geometry projects the pyridine ring into a hydrophobic pocket, preventing off-target binding to IDO1 or monoamine oxidases (MAO-A/B)[5]. The causality behind the specific functional group substitutions is summarized in the SAR data below.
Table 1: Structure-Activity Relationship (SAR) of 3-(2-(Pyridyl)ethenyl)indoles
| Compound Identifier | Indole Substitution | N-Substitution | TDO Inhibitory Potency | Mechanistic Rationale |
| Compound 3 | Unsubstituted | N-H | IC50≈1μM | Establishes baseline affinity; defines the minimum pharmacophore required for active site entry[4]. |
| Compound 30 (680C91) | 6-Fluoro | N-H | Ki=51nM | ~5-fold potency enhancement. The highly electronegative fluorine atom perfectly complements the lipophilic, volume-constrained heme pocket[3][4]. |
| Compound 12 | 6-Fluoro | N-Methyl | Inactive | Complete loss of activity confirms the absolute requirement of the indole N-H to act as a hydrogen bond donor to the imidazole ring of His55[4]. |
Mechanism of Action: The Tryptophan-Kynurenine Pathway
TDO catalyzes the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of the pyrrole ring of L-tryptophan[2]. In a pathological oncology setting, the resulting accumulation of kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR)[1]. AhR activation translocates to the nucleus, driving the transcription of genes that suppress T-cell proliferation and promote tumor immune escape[1][5].
By acting as a substrate-competitive inhibitor, 680C91 blocks the active site, preventing tryptophan oxidation. This dual-action mechanism not only starves the tumor of the immunosuppressive kynurenine signal but also restores local tryptophan levels, reversing T-cell anergy[2][5].
Tryptophan-Kynurenine Immunometabolic Pathway and 680C91 Intervention.
In Vitro Enzymatic Validation: A Self-Validating Protocol
To accurately calculate the Ki or IC50 of 680C91, researchers must utilize a highly controlled, cell-free enzymatic assay. Because TDO is a heme-dependent dioxygenase, standard buffer systems will result in rapid enzyme auto-oxidation and false-negative inhibition data. The following protocol is engineered as a self-validating system , ensuring that every chemical addition has a distinct, measurable causality[6][7].
Step-by-Step Methodology
-
Enzyme Activation (Cofactor Addition): Action: Pre-incubate recombinant human TDO in potassium phosphate buffer (pH 7.0) containing ascorbic acid, methylene blue, and catalase[6][7]. Causality: TDO requires its iron center to be in the ferrous ( Fe2+ ) state for catalytic activity. Ascorbic acid and methylene blue act as a coupled reducing system to maintain this oxidation state. Catalase is strictly required to scavenge reactive oxygen species (ROS) generated during reduction, preventing oxidative degradation of the TDO enzyme[6][7].
-
Inhibitor Incubation: Action: Add serial dilutions of 680C91 (dissolved in DMSO) and incubate for 15 minutes. Causality: Allows the inhibitor to reach binding equilibrium within the highly lipophilic active site before introducing the competitive substrate.
-
Reaction Initiation: Action: Add L-Tryptophan to a final concentration of 400 μM[8]. Causality: Initiates the enzymatic cleavage of the pyrrole ring. This concentration is calibrated against the Michaelis constant ( Km ) of TDO to ensure the assay remains sensitive to competitive inhibitors[2].
-
Reaction Termination & Hydrolysis: Action: Add Trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes[6]. Causality: TCA serves a dual purpose: it denatures the TDO enzyme to immediately halt the reaction, and the acidic environment combined with heat drives the quantitative hydrolysis of the intermediate N-formylkynurenine into stable kynurenine[6].
-
Colorimetric Derivatization: Action: Add Ehrlich's reagent (4-(dimethylamino)benzaldehyde) in glacial acetic acid[9]. Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base chromophore, allowing for high-throughput spectrophotometric quantification at 490 nm[9].
Self-Validation Checkpoints: To ensure assay integrity, the microplate must include three critical controls: a 100% Activity Control (vehicle only, defining maximum signal), a 0% Activity Control (buffer without TDO, defining background non-enzymatic oxidation), and a Positive Control (a reference inhibitor) to confirm assay sensitivity across batches[6].
In Vitro Enzymatic TDO Inhibition Assay Workflow.
In Vivo Pharmacodynamics and Therapeutic Horizons
Beyond in vitro enzymatic validation, 680C91 demonstrates profound systemic efficacy. In vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling reveals that oral administration of 680C91 competitively inhibits hepatic and systemic TDO, leading to a marked, dose-dependent increase in brain tryptophan and serotonin (5-HT) levels[2][5].
Therapeutically, this positions 680C91 and its derivatives as highly versatile agents. In oncology, TDO inhibition directly impairs the proliferation of TDO-overexpressing tumor lines, such as SK-Mel-28 melanoma cells, by inducing cell cycle arrest[10]. In neurology, by preventing the generation of neurotoxic kynurenine metabolites, 680C91 is actively utilized in research models for Alzheimer's and Parkinson's diseases to ameliorate neuroinflammation and neurodegeneration[3][5].
References
- Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)
- The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - Biochemical Pharmacology (PubMed/NIH).
- 680C91 | Tryptophan 2,3 dioxygenase - Tocris Bioscience.
- 680C91 | TDO Inhibitor - MedChemExpress.
- Epibenzomalvin E (TDO Inhibition Assay Protocol) - Benchchem.
- N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase - Journal of Medicinal Chemistry (ACS Public
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6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91): A Technical Guide to TDO Inhibition and Therapeutic Applications
Executive Summary
Tryptophan 2,3-dioxygenase (TDO) is a heme-dependent enzyme that catalyzes the rate-limiting first step of tryptophan catabolism via the kynurenine pathway. While traditionally studied for its role in hepatic homeostasis, TDO is now recognized as a critical mediator of tumor immune evasion. By locally depleting L-tryptophan and generating immunosuppressive metabolites like kynurenine, TDO creates a tolerogenic microenvironment that paralyzes T-cell proliferation.
The small molecule 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (commonly designated as 680C91 ) is a first-in-class, highly potent, and selective competitive inhibitor of TDO. This whitepaper dissects the mechanistic rationale, structure-activity relationship (SAR), and standardized experimental protocols for utilizing 680C91 in oncology and neuroscience research.
Mechanistic Overview: The Kynurenine Pathway Bottleneck
Unlike Indoleamine 2,3-dioxygenase 1 (IDO1), which is widely expressed and induced by IFN- γ , TDO is constitutively expressed in the liver and aberrantly upregulated in specific malignancies (e.g., glioma, melanoma, and colon carcinoma).
The oxidation of the C2-C3 bond of the tryptophan indole ring by TDO yields N-formylkynurenine, which is rapidly converted to kynurenine. Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). AHR activation drives the differentiation of regulatory T cells (Tregs) and suppresses effector T cells. 680C91 competitively binds to the TDO active site, preventing this cascade and restoring immune recognition [1].
Fig 1: Kynurenine pathway and mechanism of TDO inhibition by 680C91 preventing AHR activation.
Structure-Activity Relationship (SAR) & Rational Design
The molecular architecture of 680C91 is a textbook example of rational drug design tailored to the unique topography of the TDO active site. Every functional group serves a specific, causal purpose in stabilizing the enzyme-inhibitor complex [2].
-
The Indole Core: The indole ring is an absolute prerequisite for activity, acting as a structural mimic of the natural substrate, L-tryptophan. Isosteric replacements (such as 5-azaindole or indazole) completely abolish TDO inhibitory activity, highlighting the strict geometric requirements of the binding pocket [2].
-
Unsubstituted N1 Position: The indole nitrogen must remain unsubstituted. Methylation at this position eliminates activity because the free N-H acts as a critical hydrogen bond donor to the imidazole ring of the highly conserved His55 residue in the TDO active site[2].
-
6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position of the indole ring yields a ~5-fold increase in potency compared to the unsubstituted analog. This halogen enhances the molecule's lipophilicity, optimizing it for the hydrophobic sub-pocket of the enzyme while maintaining a favorable LogD for cellular and blood-brain barrier (BBB) penetration [2, 4].
-
Pyridin-3-yl Ethenyl Linker: The rigid (1E)-ethenyl linker projects the pyridine ring precisely toward the catalytic heme iron. The nitrogen of the pyridine ring is hypothesized to coordinate with the heme iron or engage in hydrogen bonding with Thr254, locking the enzyme in an inactive state [2].
Quantitative Pharmacological Profile
The following table summarizes the key physicochemical and pharmacological metrics of 680C91, establishing its baseline for experimental use.
| Parameter | Value | Causality / Significance |
| IUPAC Name | 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole | Core pharmacophore for TDO targeting. |
| Molecular Weight | 238.26 g/mol | Small molecule; ideal for rapid diffusion. |
| Target Affinity ( Ki ) | 51 nM | Substrate-competitive inhibition of isolated TDO [1]. |
| Cellular IC50 | 0.28 - 0.55 µM | Highly potent in whole-cell assays [5]. |
| Selectivity | >100-fold over IDO1 | Does not inhibit IDO1, MAO-A/B, or 5-HT receptors [1, 5]. |
| Lipophilicity (LogD) | ~1.8 | Optimal partition coefficient for BBB penetration [4]. |
Experimental Methodologies
Protocol 1: In Vitro Cellular TDO Inhibition Assay
To evaluate the efficacy of 680C91, researchers must use a self-validating cellular system. SW48 colon cancer cells are the gold standard for this assay because they constitutively express high levels of TDO, unlike HeLa cells which require IFN- γ induction to express IDO1[5].
Fig 2: Standardized in vitro cellular assay workflow for evaluating TDO inhibitory potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed SW48 cells at a density of 2×105 cells/well in a 96-well flat-bottom plate using HBSS (Hanks' Balanced Salt Solution).
-
Substrate Saturation: Supplement the media with 80 µM L-tryptophan. Causality: This ensures the TDO enzyme operates near Vmax , making the assay strictly sensitive to competitive inhibitors like 680C91.
-
Inhibitor Treatment: Add 680C91 in a serial dilution gradient (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., LM10). Incubate for 48 hours at 37°C.
-
Metabolite Extraction: Centrifuge the plates (300g, 10 min). Transfer the supernatant and add 30% trichloroacetic acid (TCA). Heat at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Quantification: React the supernatant with Ehrlich's reagent (0.4% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm, or utilize HPLC-MS/MS for absolute quantification.
-
Self-Validation Checkpoint: Perform an MTT or CellTiter-Glo viability assay on the remaining cells. Causality: This proves that the reduction in kynurenine is due to true enzymatic inhibition by 680C91, not compound-induced cytotoxicity.
Protocol 2: Radiosynthesis of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole for PET Imaging
Because 680C91 has an ideal LogD for brain penetration, it has been successfully adapted into a Positron Emission Tomography (PET) tracer to map TDO expression in vivo [3, 4].
Step-by-Step Methodology:
-
Precursor Preparation: Utilize the Boc-protected boronate ester derivative: tert-butyl 3-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate.
-
Radiolabeling: Perform a copper-mediated nucleophilic [18F]fluorination. Heat the reaction mixture to 120°C in a manual or automated radiosynthesis rig.
-
Deprotection: Increase the temperature to 150°C to achieve thermal deprotection of the Boc group.
-
Formulation (Critical Step): Purify via HPLC and immediately formulate the final product with sodium ascorbate . Causality: Initial studies revealed severe radiolysis of the tracer even at low radiochemical concentrations (100 MBq/mL). Sodium ascorbate acts as a radical scavenger, ensuring a radiochemical purity of >99% for up to 4 hours post-synthesis[4].
References
-
Salter et al. (1995) . The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. PubMed / NIH.[Link] [INDEX]
-
Dolusic et al. (2011) . Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Journal of Medicinal Chemistry - ACS Publications.[Link] [INDEX]
-
Bhalla et al. (2020) . Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO). ResearchGate.[Link] [INDEX]
-
University of Queensland (2020) . Radiolabelled IDO/TDO inhibitors for imaging by PET. UQ eSpace.[Link] [INDEX]
-
Jiang et al. (2020) . Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ResearchGate.[Link] [INDEX]
Application Note: Utilizing 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) in Preclinical PET Imaging Workflows
Executive Summary
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (CAS: 163239-22-3), universally designated in literature as 680C91 , is a highly potent and selective inhibitor of the enzyme Tryptophan 2,3-dioxygenase (TDO)[1][2]. In the rapidly expanding field of immuno-oncology and neuroimaging, Positron Emission Tomography (PET) is utilized to map the Kynurenine Pathway (KP) non-invasively[3].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 680C91 in PET imaging. Rather than serving as the radiotracer itself, cold (non-radioactive) 680C91 serves a dual purpose: it acts as a pharmacological blocking agent to validate the target engagement of novel TDO-specific radiotracers, and its chemical core serves as a structural scaffold for developing next-generation 18 F-labeled imaging agents[2][4].
Mechanistic Causality: The Kynurenine Pathway and Target Engagement
To understand the utility of 680C91, one must understand the causality of the pathway it interrupts. Tryptophan (Trp) is an essential amino acid whose primary catabolic route is the Kynurenine Pathway, initiated by either TDO or Indoleamine 2,3-dioxygenase 1/2 (IDO1/2)[5].
In various malignancies (e.g., glioma, melanoma, and breast cancer), tumors upregulate TDO to deplete local Trp and accumulate N-formylkynurenine and kynurenine (Kyn)[5]. This metabolic shift creates an immunosuppressive microenvironment that blinds effector T-cells to tumor antigens[5].
When developing PET radiotracers to image this pathway—such as α
11 C-methyl-L-tryptophan ( 11 C-AMT) or 1-(2- 18 F-fluoroethyl)-L-tryptophan ( 18 F-FETrp)—researchers face a critical specificity problem[3][6][7]. These tracers can accumulate in tissue via three mechanisms:-
Non-specific amino acid transport (e.g., via LAT1).
-
Metabolism by IDO1/2.
-
Metabolism by TDO.
The Role of 680C91: 680C91 binds competitively to the active heme site of TDO with a high affinity ( Ki ~ 30–51 nM) and exhibits high selectivity over IDO1[2]. By administering 680C91 prior to the radiotracer, researchers saturate the TDO enzymes. If the subsequent PET scan shows a significant reduction in tracer uptake compared to a baseline scan, it definitively proves that the radiotracer was specifically engaging TDO[4][8].
Fig 1: 680C91 selectively blocks TDO in the Kynurenine Pathway, preventing Trp degradation.
Quantitative Data Summary
The following table summarizes the pharmacological profiles of 680C91 and related compounds used in Kynurenine Pathway PET imaging protocols.
| Compound / Agent | Primary Target | Affinity ( Ki / IC50 ) | Role in PET Imaging Workflows |
| 680C91 | TDO | 30 – 51 nM [2] | Pharmacological Blocking Agent / Structural Scaffold [2][4] |
| LM10 | TDO | High | Alternative blocking agent (higher oral bioavailability)[9] |
| Epacadostat | IDO1 | ~10 nM | IDO1-specific blocking agent (used alongside 680C91 for differentiation)[5] |
| 11 C-AMT | Trp Transport / IDO / TDO | N/A (Substrate) | Established PET Radiotracer[3][6] |
| 18 F-FETrp | IDO / TDO | N/A (Substrate) | Next-generation PET Radiotracer[6][7] |
Self-Validating Experimental Protocol: In Vivo PET Blocking Assay
To establish trustworthiness in radiotracer evaluation, the experimental design must be a self-validating system . This is achieved through a test-retest longitudinal imaging protocol where the subject acts as its own control.
Critical Causality Note on Formulation:
680C91 is highly lipophilic and exhibits extremely poor aqueous solubility[5][9]. Attempting to dissolve 680C91 in standard physiological saline will result in immediate precipitation, leading to zero systemic absorption and a false-negative blocking result. The formulation step below is non-negotiable for successful target engagement.
Step-by-Step Methodology
Step 1: 680C91 Formulation (Vehicle Preparation)
-
Weigh the required mass of 680C91 powder (e.g., for a 50 mg/kg dose in a 20g mouse, you need 1 mg per mouse)[8].
-
Dissolve the powder completely in 10% (v/v) Dimethyl Sulfoxide (DMSO) until the solution is entirely clear.
-
Add 40% (v/v) PEG400 and vortex vigorously for 2 minutes.
-
Slowly add 50% (v/v) sterile physiological saline dropwise while continuously vortexing to prevent micelle crash-out.
-
Alternative: For oral gavage (p.o.), suspend 680C91 in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) and sonicate for 15 minutes to ensure a homogenous suspension.
Step 2: Baseline PET Acquisition (Day 1)
-
Anesthetize the tumor-bearing xenograft mouse (e.g., glioblastoma model) using 2% isoflurane.
-
Inject the radiotracer (e.g., ~5-10 MBq of 18 F-FETrp) via the lateral tail vein[6].
-
Acquire a dynamic PET scan for 60 minutes.
-
Reconstruct images and calculate the baseline Standardized Uptake Value (SUV) in the tumor Region of Interest (ROI).
Step 3: Pharmacological Blockade (Day 3 - Allowing for Tracer Decay)
-
Administer the formulated 680C91 (50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage[8].
-
Incubation Phase: Wait exactly 60 minutes. Causality: This allows 680C91 to reach peak plasma concentration ( Tmax ), cross the cell membrane, and saturate the intracellular TDO enzymes[8].
Step 4: Blocked PET Acquisition
-
Inject the identical dose of the radiotracer (~5-10 MBq) via the tail vein.
-
Acquire a dynamic PET scan for 60 minutes under identical parameters to Day 1.
Step 5: Kinetic Analysis & Self-Validation Checkpoint
-
Quantify the blocked SUV in the exact same tumor ROI.
-
Calculate Target Displacement: % Displacement = ((SUV_baseline - SUV_blocked) / SUV_baseline) * 100
-
Self-Validation Checkpoint: If the SUV in the blocked cohort does not decrease by at least 30% relative to the baseline cohort, the system flags an error. This indicates either a failure in the 680C91 formulation (precipitation preventing absorption) or proves that the radiotracer is not selectively engaging TDO (e.g., its uptake is dominated by LAT1 transport instead).
Fig 2: Self-validating PET workflow using 680C91 to confirm TDO-specific radiotracer engagement.
References
-
163239-22-3|6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole - Shanghai Canbi Pharma Ltd. canbipharm.com. 1
-
Tryptophan Kynurenine Pathway-Based Imaging Agents for Brain Disorders and Oncology—From Bench to Bedside. mdpi.com. 3
-
Radiolabelled IDO/TDO inhibitors for imaging by PET - UQ eSpace. uq.edu.au. 2
-
11 C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts. snmjournals.org. 6
-
Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov. 7
-
The therapeutic potential of targeting tryptophan catabolism in cancer. nih.gov. 5
-
Small molecules as theranostic agents in cancer immunology. nih.gov. 9
-
Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway. acs.org. 4
-
Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study. nih.gov. 8
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Tryptophan Kynurenine Pathway-Based Imaging Agents for Brain Disorders and Oncology—From Bench to Bedside [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
experimental protocol for 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole in vivo studies
Comprehensive Application Note & In Vivo Experimental Protocol for 680C91 Targeting Tryptophan 2,3-Dioxygenase (TDO) in Immuno-Oncology and Neurodegeneration
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between the theoretical pharmacology of 680C91 and the practical realities of executing robust in vivo studies. 680C91 (6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole) is a highly selective, orally bioavailable, substrate-competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO) [1].
Understanding the causality behind its mechanism is critical for experimental design. TDO catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn). In oncology, tumors upregulate TDO to deplete local Trp and accumulate Kyn, which binds the aryl hydrocarbon receptor (AhR) to drive immune evasion (suppressing CD8+ T cells and promoting Tregs) [3]. In neurobiology, TDO overactivation starves the serotonin (5-HT) pathway and generates neurotoxic Kyn metabolites (e.g., quinolinic acid); thus, 680C91 is used to rescue cognitive function in models of Alzheimer's, Parkinson's, and Huntington's diseases [2].
Mechanism of Action & Signaling Pathway
To design a self-validating experimental system, you must measure both the upstream substrate (Trp) and the downstream product (Kyn). Inhibiting TDO with 680C91 (K_i = 51 nM) forces a metabolic shunt, elevating systemic Trp and brain 5-HT while suppressing AhR-mediated immune tolerance.
Fig 1: Tryptophan-Kynurenine metabolic pathway and the pharmacological intervention by 680C91.
Physicochemical Properties & Formulation Causality
Data Presentation: Compound Specifications
| Property | Value | Experimental Implication |
|---|---|---|
| IUPAC Name | 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole | Fluorination at C6 prevents rapid in vivo oxidative metabolism. |
| CAS Number | 163239-22-3 | Use for verifying vendor certificates of analysis (CoA). |
| Molecular Weight | 238.26 g/mol | Required for precise molarity calculations. |
| LogP | 3.87 | Highly lipophilic; will precipitate in purely aqueous buffers. |
| Solubility | DMSO (≥10 mg/mL) | Requires co-solvents or suspension agents for in vivo dosing. |
Formulation Strategy: Because 680C91 is highly lipophilic, administering it in standard saline will cause immediate precipitation, leading to erratic absorption, localized toxicity at the injection site, and uninterpretable pharmacokinetic (PK) data. To ensure reliable systemic exposure, you must use a structured co-solvent system (for clear solutions) or a viscosity-enhancing agent (for suspensions).
In Vivo Experimental Workflow
Fig 2: End-to-end in vivo workflow for evaluating 680C91 efficacy and pharmacodynamics.
Protocol A: Preparation of 680C91 for In Vivo Administration
Objective: Create a stable, bioavailable dosing vehicle.
Method 1: Clear Solution (Recommended for Intraperitoneal[IP] Injection) Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O
-
Dissolution: Dissolve 680C91 powder in 100% molecular-grade DMSO to create a master stock (e.g., 50 mg/mL). Vortex until completely clear.
-
PEG Addition: Add PEG300 to reach 40% of the final volume. Vortex vigorously. Causality: PEG300 acts as a co-solvent to keep the hydrophobic indole core in solution as polarity increases.
-
Surfactant Addition: Add Tween 80 to reach 5% of the final volume. Causality: Tween 80 forms micelles that trap the compound, preventing crystallization when water is introduced.
-
Aqueous Phase: Slowly add ddH₂O dropwise while continuously vortexing to reach the final volume. The solution must remain clear. Use within 4 hours.
Method 2: Homogeneous Suspension (Recommended for Oral Gavage [PO]) Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water
-
Weigh the required amount of 680C91 powder.
-
Gradually add 0.5% CMC-Na solution while grinding/triturating or using a probe sonicator.
-
Mix until a uniform, milky suspension is achieved (e.g., 5 mg/mL). Causality: CMC-Na increases viscosity, preventing the drug particles from settling in the syringe during dosing.
Protocol B: Pharmacodynamic (PD) Profiling via LC-MS/MS
Objective: Validate target engagement by measuring the Kyn/Trp ratio.
-
Dosing: Administer 680C91 (typically 15–50 mg/kg) to C57BL/6 mice via PO or IP [1]. Include a vehicle-only control group.
-
Tissue Collection (Timecourse): Euthanize mice at 1, 2, 4, 8, and 24 hours post-dose. Collect blood via cardiac puncture into EDTA tubes (centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma). Rapidly dissect the brain or tumor tissue and snap-freeze in liquid nitrogen.
-
Tissue Homogenization (Critical Step): Homogenize brain/tumor tissue in 0.1 M perchloric acid containing 100 µM ascorbic acid.
-
Expert Insight: Ascorbic acid is mandatory. Serotonin (5-HT) and 5-HIAA are highly susceptible to ex vivo oxidation. Failing to include an antioxidant will result in artificially low 5-HT readouts, destroying the integrity of your PD data.
-
-
Protein Precipitation: Add 3 volumes of ice-cold methanol (containing deuterated internal standards: Trp-d5, Kyn-d4) to the plasma or homogenate. Vortex for 30 seconds, incubate at -20°C for 20 minutes, and centrifuge at 14,000 x g for 15 minutes.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Calculate the Kyn/Trp ratio. A successful TDO blockade is validated by a >50% reduction in the Kyn/Trp ratio compared to vehicle controls.
Protocol C: Immuno-Oncology Efficacy Study (Tumor Xenograft)
Objective: Assess the ability of 680C91 to reverse tumor immune evasion.
-
Tumor Inoculation: Subcutaneously inject 1x10⁶ GL261 (glioma) or B16 (melanoma) cells into the right flank of syngeneic C57BL/6 mice.
-
Randomization: Once tumors reach ~100 mm³ (approx. Day 7-10), randomize mice into four groups: (1) Vehicle, (2) 680C91 alone (50 mg/kg PO daily), (3) Anti-PD-1 antibody alone (IP, twice weekly), (4) 680C91 + Anti-PD-1.
-
Monitoring: Measure tumors using digital calipers every 2 days. Volume = (Length × Width²) / 2.
-
Flow Cytometry Endpoint: At Day 21, excise tumors. Digest with Collagenase IV and DNase I to isolate tumor-infiltrating lymphocytes (TILs). Stain for CD3, CD8, CD4, and FoxP3.
-
Self-Validating Metric: Efficacy is confirmed if Group 4 shows a statistically significant increase in the CD8+ / Treg (FoxP3+) ratio compared to Group 3, proving that TDO inhibition removed the AhR-mediated immunosuppressive barrier [3].
-
References
-
Salter M, Hazelwood R, Pogson CI, Iyer R, Madge DJ. "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat." Biochemical Pharmacology, 1995.[Link]
-
Breda C, Sathyasaikumar KV, Sograte Idrissi S, et al. "Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites." Proceedings of the National Academy of Sciences (PNAS), 2016.[Link]
-
Dolušić E, Larrieu P, Blanc S, et al. "Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators." European Journal of Medicinal Chemistry, 2011.[Link]
Application Note: Cell-Based Assays for Evaluating 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) Activity
Scientific Rationale & Target Biology
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , widely known in pharmacological literature as 680C91 , is a highly potent, orally active, and substrate-competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO2)[1]. It exhibits a Ki of 51 nM and shows no cross-reactivity with Indoleamine 2,3-dioxygenase 1 (IDO1) or monoamine oxidases.
In oncology and neurobiology, TDO2 catalyzes the rate-limiting first step of tryptophan catabolism into N-formylkynurenine, which is rapidly converted to kynurenine (KYN). In the tumor microenvironment (e.g., glioblastoma), excessive KYN production activates the Aryl Hydrocarbon Receptor (AhR), leading to profound local immune suppression, T-cell arrest, and enhanced DNA damage tolerance[2].
Evaluating 680C91 in cell-based systems requires assays that move beyond simple target binding. Because TDO2 is an intracellular, heme-dependent enzyme sensitive to the cellular redox state, functional assays must measure the actual metabolic flux of kynurenine[3].
Mechanism of 680C91 inhibiting TDO2-mediated kynurenine production and immune evasion.
Experimental Design & Model Selection
A critical challenge in evaluating TDO2 inhibitors is the overlapping function of IDO1, which also produces kynurenine. To establish causality, your experimental design must be a self-validating system that isolates TDO2 activity from IDO1 activity.
By strategically selecting cell lines with distinct expression profiles and utilizing orthogonal inhibitors, researchers can unequivocally prove that the observed phenotypic changes are driven by 680C91's specific engagement with TDO2[4].
Quantitative Profiling & Control Strategy
| Parameter | Description / Value | Mechanistic Rationale |
| Primary Target | Tryptophan 2,3-dioxygenase | Rate-limiting enzyme in Trp catabolism. |
| Inhibitor Affinity | Ki = 51 nM | Substrate-competitive inhibition requires controlled L-Trp levels in media[1]. |
| Positive Control Model | A172 (Glioblastoma) | Endogenously expresses TDO2 but lacks IDO1, providing a clean background[4]. |
| Negative Control Model | SKOV3 (Ovarian Cancer) | Expresses IDO1 exclusively; should be completely unaffected by 680C91[4]. |
| Orthogonal Control | 1-Methyl-L-tryptophan (1MT) | IDO1 inhibitor. Used in dual-expressing cells (e.g., BT549) to isolate TDO2 activity[3]. |
Self-Validating Cell-Based Protocols
Cellular Kynurenine Depletion Assay (Functional Readout)
Causality Check: Why measure extracellular kynurenine instead of intracellular TDO2 protein levels? Western blots only confirm protein presence, not enzymatic flux. By quantifying the extracellular accumulation of kynurenine, we measure the true functional output of the pathway[3].
Step-by-step workflow for the cell-based kynurenine depletion assay using 680C91.
Step-by-Step Methodology:
-
Cell Seeding: Seed A172 cells at 5×104 cells/well in a 96-well flat-bottom plate using α -MEM supplemented with 5% FBS. Allow 12 hours for adherence.
-
Substrate Normalization: Replace media with fresh α -MEM spiked with exactly 80 µM L-tryptophan. Rationale: Standardizing substrate concentration prevents false-positive IC50 shifts caused by varying tryptophan depletion rates in the basal media.
-
Compound Treatment: Add 680C91 in a 10-point dose-response titration (0.01 µM to 50 µM).
-
Self-Validation Control: In parallel wells, treat cells with 1 mM 1MT (IDO1 inhibitor). Because A172 cells are IDO1-negative, 1MT must show zero effect on kynurenine levels, proving the assay's TDO2 specificity[3].
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 .
-
Protein Precipitation: Transfer 100 µL of the culture supernatant to a new V-bottom plate. Add 50 µL of 30% Trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes. Rationale: Heat and acid hydrolyze the unstable intermediate N-formylkynurenine into stable kynurenine.
-
Detection: Centrifuge at 3000 x g for 10 minutes. Transfer 75 µL of the clarified supernatant to a clear assay plate. Add 75 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Readout: Incubate for 10 minutes at room temperature and measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using a four-parameter logistic regression.
Alkaline Comet Assay for DNA Damage Sensitization
Causality Check: TDO2 inhibition by 680C91 intrinsically impairs DNA damage tolerance in glioma cells[2]. When combined with an alkylating agent like BCNU (carmustine), 680C91 exacerbates DNA strand breaks. To validate that this synergy is strictly mediated by the kynurenine pathway (and not off-target drug toxicity), this protocol incorporates an exogenous KYN rescue arm . If 680C91's effect is on-target, supplementing the media with exogenous KYN will restore DNA repair and reduce the comet tail moment back to baseline[2].
Step-by-Step Methodology:
-
Pre-treatment: Plate 1×105 A172 cells per well in a 12-well dish. Pre-treat for 24 hours with either 20 µM 680C91 alone, or 20 µM 680C91 + 60 µM exogenous KYN (Rescue Control).
-
Genotoxic Stress: Add 125 µM BCNU to the wells and incubate for an additional 24 hours[2].
-
Harvesting: Wash cells in ice-cold 1x PBS, trypsinize, and count. Dilute to 1×105 cells/mL.
-
Embedding: Resuspend cells in low-melting-point agarose (LMAgarose) at a 1:10 ratio. Immediately pipette onto Comet slides (approx. 200–300 cells per well) and allow to gel at 4°C in the dark.
-
Lysis & Unwinding: Submerge slides in pre-chilled Alkaline Lysis Solution for 1 hour at 4°C. Transfer to Alkaline Unwinding Solution (pH > 13) for 20 minutes at room temperature to allow DNA unwinding.
-
Electrophoresis: Run the slides in an electrophoresis tank at 21V for 30 minutes at 4°C.
-
Staining & Analysis: Wash slides, stain with SYBR Gold, and visualize using a fluorescence microscope. Quantify the percentage of DNA in the tail (Tail Moment) using automated Comet analysis software. Expected Result: 680C91 + BCNU will show a significantly larger tail moment than BCNU alone, which is reversed in the KYN rescue condition.
References
- Title: 680C91 | TDO Inhibitor Source: MedChemExpress URL
- Title: 680C91 | Tryptophan 2,3 dioxygenase Source: Tocris Bioscience URL
- Title: Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase Source: PMC / NIH URL
- Title: Inhibition of tryptophan 2,3-dioxygenase impairs DNA damage tolerance and repair in glioma cells Source: NAR Cancer / Oxford Academic URL
- Title: Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1)
Sources
Application Note: Targeting the Kynurenine Pathway in Neurological Disorders using the Selective TDO Inhibitor 680C91
Introduction & Mechanistic Grounding
The kynurenine pathway (KP) is the primary catabolic route of tryptophan (TRP) metabolism and is heavily implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD)[1]. Under pathological neuroinflammation, the KP shifts toward the overproduction of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), which drive oxidative stress, mitochondrial dysfunction, and excitotoxicity[2].
Tryptophan 2,3-dioxygenase (TDO) is a rate-limiting enzyme at the entry point of this pathway[3]. Unlike Indoleamine 2,3-dioxygenase (IDO1/2), which is ubiquitous and primarily driven by immune signaling (e.g., IFN- γ ), TDO is highly regulated by glucocorticoids and systemic tryptophan levels.
680C91 (6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole) is a highly potent, substrate-competitive TDO inhibitor ( Ki = 51 nM)[4]. It is highly selective and exhibits zero cross-reactivity toward IDO, monoamine oxidases (MAO-A/B), or serotonin receptors[5]. By selectively inhibiting TDO, 680C91 prevents the depletion of TRP and restricts the downstream accumulation of neurotoxic QUIN. This selective modulation has been proven to rescue neurodegeneration in Drosophila models of HD[6] and reverse recognition memory deficits in the APP23 mouse model of AD[7].
Pathway Visualization
Fig 1. The Kynurenine Pathway and the selective pharmacological intervention point of 680C91.
Experimental Methodologies & Protocols
To ensure rigorous and reproducible results, the following protocols establish a self-validating system for evaluating 680C91 in both in vitro and in vivo models.
Fig 2. Standardized experimental workflow for evaluating 680C91 efficacy in neurological models.
Protocol 3.1: Preparation and Formulation of 680C91
680C91 has a molecular weight of 238.26 g/mol and is highly lipophilic[4]. Proper formulation is critical to prevent precipitation and ensure target engagement.
-
In Vitro Stock: Dissolve 680C91 in anhydrous DMSO to a concentration of 10 mM (2.38 mg/mL). Aliquot and store at -20°C.
-
In Vivo Vehicle Formulation: Do not use pure saline. Create a microemulsion by dissolving the required dose of 680C91 in 5% DMSO. Sequentially add 40% PEG300, vortex thoroughly, add 5% Tween-80, and finally bring to volume with 50% sterile saline.
-
Validation Step: Visually inspect the formulation against a light source. It must be completely clear. Any turbidity indicates precipitation, which will drastically alter pharmacokinetics.
Protocol 3.2: In Vitro Cell-Based Kynurenine Flux Assay
This protocol measures the ability of 680C91 to halt TDO-mediated TRP degradation in astrocytic or glioma cell lines[8].
-
Seeding: Seed cells (e.g., U-251 MG or primary astrocytes) at 1×105 cells/well in a 24-well plate. Allow 24 hours for adherence.
-
Induction: Stimulate cells with 1 µM Dexamethasone and 100 µM L-Tryptophan for 24 hours to upregulate TDO expression. (Note: Do not use IFN- γ , as this induces IDO, not TDO).
-
Treatment: Aspirate media and replace with fresh media containing 680C91 at varying concentrations (0.1 µM to 20 µM)[8]. Include a vehicle control (0.1% DMSO) and an IDO-inhibitor control (e.g., Epacadostat, 1 µM) to validate TDO selectivity.
-
Incubation & Harvest: Incubate for 24 hours. Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove debris, and snap-freeze in liquid nitrogen for downstream analysis.
Protocol 3.3: In Vivo Administration and Metabolite Profiling
To assess the neuroprotective effects of 680C91 in models like APP23 (AD) or transgenic HD models[6][7].
-
Dosing: Administer 680C91 via oral gavage (p.o.) or intraperitoneal (i.p.) injection at 10–30 mg/kg daily.
-
Tissue Collection: Following the behavioral testing period (e.g., Novel Object Recognition for AD mice), sacrifice the animals. Rapidly dissect the cortex and hippocampus. Collect trunk blood for serum analysis.
-
Metabolite Extraction: Homogenize brain tissue in 0.1 M formic acid containing internal heavy-isotope standards (e.g., 2H5 -TRP, 2H4 -KYN). Precipitate proteins using ice-cold acetonitrile (1:3 v/v).
-
LC-MS/MS Analysis: Quantify TRP, KYN, KYNA, 3-HK, and QUIN. Calculate the KYN/TRP ratio as a direct biomarker of TDO activity.
-
Validation Step: Compare the central (brain) vs. peripheral (serum) KYN/TRP ratios. A successful experiment will show a normalized KYN/TRP ratio in the brain, confirming blood-brain barrier (BBB) penetrance and central target engagement[7].
Quantitative Data Presentation
The following table summarizes the expected pharmacological parameters and experimental outcomes when utilizing 680C91 in neurodegenerative research:
| Parameter | Value / Expected Outcome | Clinical/Experimental Significance |
| Target | Tryptophan 2,3-dioxygenase (TDO) | Rate-limiting enzyme in hepatic & astrocytic KP[3]. |
| Affinity ( Ki ) | 51 nM | Highly potent; allows low-micromolar in vitro dosing[4]. |
| Selectivity | >100-fold over IDO1/2 | Ensures specific modulation of TDO-driven pathology without systemic immunosuppression[5]. |
| Solubility | ≥ 10 mg/mL in DMSO | Excellent for in vitro stock preparation. |
| AD Model Outcome | Reverses recognition memory deficits | Reduces neurotoxic A β -induced KP activation in APP23 mice[7]. |
| HD Model Outcome | Rescues neurodegeneration | Normalizes the neurotoxic 3-HK/KYNA ratio in Drosophila[6]. |
Expert Insights & Troubleshooting: Causality in Experimental Design
As a researcher, understanding why specific methodological choices are made is as important as the steps themselves:
-
Causality of Induction (Dex vs. IFN- γ ): A common point of failure in KP research is the incorrect induction of cell lines. Many researchers stimulate cells with Interferon- γ (IFN- γ ) and fail to observe 680C91 efficacy. This occurs because IFN- γ exclusively induces IDO1. To study TDO, cells must be stimulated with a glucocorticoid (like Dexamethasone) and stabilized with excess L-Tryptophan.
-
Analytical Causality (LC-MS/MS vs. Colorimetric Assays): Relying on colorimetric assays (e.g., Ehrlich's reagent) for Kynurenine quantification is highly prone to background interference from cell media components (like phenol red) and cannot distinguish between downstream metabolites. LC-MS/MS is mandatory because it allows simultaneous quantification of TRP, KYN, KYNA, 3-HK, and QUIN, providing a complete stoichiometric view of the pathway flux and proving that the neurotoxic branches (3-HK/QUIN) are successfully suppressed.
-
Causality of the IDO Negative Control: Because both TDO and IDO catalyze the exact same biochemical step (TRP → N-formylkynurenine), any reduction in KYN could theoretically be attributed to either enzyme. By running a parallel well treated with an IDO-specific inhibitor (e.g., Epacadostat), you create a self-validating system that proves the observed KYN flux in your specific cell model is strictly TDO-dependent.
References
-
Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. MDPI. 2
-
680C91 | Tryptophan 2,3 Dioxygenase Inhibitors: Tocris Bioscience. R&D Systems. 4
-
Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites. Journal of Neurology, Neurosurgery & Psychiatry (BMJ). 6
-
Inhibition of tryptophan 2,3-dioxygenase impairs DNA damage tolerance and repair in glioma cells. NAR Cancer | Oxford Academic. 8
-
Tryptophan 2,3-dioxygenase, a novel therapeutic target for Parkinson's disease. Taylor & Francis Online. 3
-
The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. PubMed. 5
-
The Effect of Tryptophan 2,3-Dioxygenase Inhibition on Kynurenine Metabolism and Cognitive Function in the APP23 Mouse Model of Alzheimer's Disease. PMC (NIH). 7
-
680C91 ≥ 98% HPLC (163239-22-3). Sigma-Aldrich.
-
Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC (NIH). 1
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
formulation of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole for animal studies
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Application Note: Formulation and In Vivo Administration of 680C91 (TDO Inhibitor) for Animal Studies
Executive Overview
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , universally designated in the literature as 680C91 , is a highly potent, orally active, and selective inhibitor of tryptophan 2,3-dioxygenase (TDO)[1]. As the kynurenine pathway gains prominence in immuno-oncology, neurodegeneration, and fibroid pathogenesis, 680C91 has become a critical pharmacological tool for probing TDO-mediated disease mechanisms[1][2].
However, owing to its highly lipophilic indole core and rigid planar structure, 680C91 presents significant solubility challenges in aqueous media. This application note provides drug development professionals and researchers with causally grounded, self-validating formulation protocols to ensure reliable systemic exposure and reproducible pharmacodynamic readouts in rodent models.
Mechanistic Rationale & Target Biology
TDO is a rate-limiting hepatic and tumoral enzyme responsible for the catabolism of L-tryptophan into kynurenine (Kyn)[1]. In pathological states—such as glioblastoma, melanoma, or uterine fibroids—TDO overexpression depletes local tryptophan and floods the microenvironment with kynurenine[2][3]. Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), driving T-cell anergy, immune evasion, and extracellular matrix remodeling[2].
680C91 acts as a competitive inhibitor at the TDO active site ( Ki=51 nM ) without affecting the related enzyme indoleamine 2,3-dioxygenase (IDO1) or monoamine oxidases[4][5]. By blocking TDO, 680C91 restores systemic tryptophan levels and abrogates AhR-mediated transcription.
680C91 mechanism: Competitive TDO inhibition preventing kynurenine-mediated AhR activation.
Physicochemical Profiling & Formulation Causality
To design a successful in vivo formulation, we must first analyze the physicochemical constraints of the molecule. 680C91 is practically insoluble in water but exhibits excellent solubility in polar aprotic solvents like DMSO[5].
Table 1: Physicochemical Properties of 680C91 | Parameter | Value | Pharmacological Implication | | :--- | :--- | :--- | | Molecular Weight | 238.26 g/mol [1] | Highly permeable across biological membranes. | | Chemical Formula | C15H11FN2 [5] | Fluorinated indole core drives extreme hydrophobicity. | | Max DMSO Solubility | ≥23.8 mg/mL (100 mM)[5] | Requires DMSO as a primary solvent to break the crystal lattice. | | Aqueous Solubility | <0.1 mg/mL | Direct aqueous dilution will cause immediate, irreversible precipitation. |
Because direct dilution into saline causes catastrophic precipitation, the formulation must thermodynamically stabilize the drug using either a micellar co-solvent system or an inclusion complex .
Table 2: Excipient Rationale & Causality
| Excipient | Function in Formulation | Causality & Mechanism of Action |
|---|---|---|
| DMSO | Primary Solubilizer | Disrupts the crystalline lattice of the solid powder, ensuring molecular dispersion. |
| PEG300 | Co-solvent | Lowers the dielectric constant of the final aqueous mixture, preventing nucleation. |
| Tween-80 | Non-ionic Surfactant | Forms stabilizing micelles around the hydrophobic drug molecules during aqueous dilution. |
| SBE- β -CD | Complexing Agent | Forms a hydrophilic inclusion complex around the lipophilic indole core, masking it from water[1]. |
In Vivo Formulation Protocols
The following protocols are engineered to yield a 2.08 mg/mL clear working solution , which is optimal for delivering a standard 10–15 mg/kg dose to a 20–30g mouse via a standard 150–200 µL injection volume[1].
Protocol A: Co-Solvent/Surfactant Micellar System
Logic: This protocol relies on a strict order of addition. Adding saline before the PEG/Tween matrix is established will cause the drug to crash out of solution.
Sequential co-solvent formulation workflow for 680C91 to prevent precipitation.
Step-by-Step Methodology (To prepare 1 mL):
-
Primary Dissolution: Weigh 2.08 mg of 680C91 powder and dissolve completely in 100 µL of pure DMSO (10% of final volume). Self-Validation: The solution must be completely transparent with no particulate matter.
-
Co-Solvent Addition: Add 400 µL of PEG300 (40% v/v) to the DMSO stock. Vortex vigorously for 30 seconds.
-
Micellar Stabilization: Add 50 µL of Tween-80 (5% v/v). Vortex until the viscous Tween is fully integrated into the mixture.
-
Aqueous Phase Integration: Dropwise, add 450 µL of 0.9% Saline (45% v/v) while continuously agitating the tube.
-
Troubleshooting (Self-Validation): If transient micro-precipitation (cloudiness) occurs during saline addition, place the tube in a sonicating water bath at 37°C for 5–10 minutes until optical clarity is restored[1].
Protocol B: Cyclodextrin Inclusion Complex (Preferred for reduced toxicity)
Logic: Tween-80 and high PEG concentrations can sometimes cause vehicle-induced hemolysis or behavioral artifacts. Sulfobutyl ether beta-cyclodextrin (SBE- β -CD) offers a biologically inert alternative[1].
Step-by-Step Methodology (To prepare 1 mL):
-
Prepare Vehicle: Dissolve 200 mg of SBE- β -CD powder in 1 mL of 0.9% Saline to create a 20% SBE- β -CD stock.
-
Primary Dissolution: Dissolve 2.08 mg of 680C91 in 100 µL of pure DMSO .
-
Complexation: Add 900 µL of the 20% SBE- β -CD saline solution to the DMSO stock.
-
Equilibration: Vortex vigorously and sonicate for 10 minutes to ensure the drug fully partitions into the hydrophobic cavities of the cyclodextrin[1].
Critical Note: Working solutions for both protocols must be prepared fresh daily. Do not store aqueous formulations overnight, as thermodynamic equilibrium shifts may lead to delayed precipitation[1].
In Vivo Administration & Pharmacodynamic Validation
Once formulated, 680C91 exhibits excellent oral bioavailability and systemic distribution[1][3]. To validate that your formulation and dosing are successful, researchers must measure specific downstream pharmacodynamic (PD) biomarkers.
Table 3: In Vivo Dosing & Validation Parameters
| Parameter | Standard Protocol | Pharmacodynamic Validation Marker |
|---|---|---|
| Dose | 10 – 15 mg/kg[1][6] | N/A |
| Route | Per os (Oral Gavage) or Intraperitoneal (i.p.)[1][7] | N/A |
| Acute PD Readout | Sacrifice at 4 hours post-dose | Significant elevation of L-tryptophan in brain tissue and plasma[4][6]. |
| Chronic PD Readout | Daily dosing for 4–8 weeks | Reduction in tumor/fibroid weight; decreased collagen (COL1A1/COL3A1) and fibronectin expression[2][8]. |
Causality of PD Markers: Because TDO is primarily a hepatic enzyme that acts as a systemic "sink" for tryptophan, inhibiting it with 680C91 causes a systemic bottleneck. The self-validating proof of successful in vivo target engagement is a measurable spike in circulating and cerebral tryptophan, alongside a concurrent drop in downstream kynurenine[4].
References
-
Chuang, T.D., et al. (2023). "Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study." Fertility and Sterility, 121(4). Available at:[Link][2]
-
Salter, M., et al. (1995). "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat." Biochemical Pharmacology, 49(10):1435-42. Available at:[Link][4]
-
Bano, S., et al. (2019). "Effects of IDO1 and TDO2 inhibition on cognitive deficits and anxiety following LPS-induced neuroinflammation." Acta Neuropsychiatrica, Cambridge University Press. Available at:[Link][6]
-
Hoffmann, D., et al. (2020). "Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors." Cancer Immunology Research, AACR Journals. Available at:[Link][3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Effects of IDO1 and TDO2 inhibition on cognitive deficits and anxiety following LPS-induced neuroinflammation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. US20220010028A1 - Compositions and methods for treating fibroids - Google Patents [patents.google.com]
Application Note: Automated Radiosynthesis of 6-[18F]Fluoro-3-(pyridin-3-yl)-1H-indole for TDO PET Imaging
Executive Summary
The kynurenine pathway plays a critical role in tumor-mediated immunosuppression, making its rate-limiting enzymes prime targets for oncological imaging and drug development. 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole (often referred to as [18F]4 ) is a novel Positron Emission Tomography (PET) radiotracer designed to specifically target Tryptophan 2,3-dioxygenase (TDO)[1]. Because the indole core is highly electron-rich, traditional nucleophilic aromatic substitution (SNAr) with [18F]fluoride is chemically unviable. To overcome this, the automated radiosynthesis employs a state-of-the-art copper-mediated nucleophilic 18F-fluorination of an aryl boronate ester (BPin) precursor[2]. This application note details the mechanistic rationale, self-validating automated protocol, and preclinical evaluation metrics for this tracer.
Scientific Rationale & Target Biology
Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) catalyze the first and rate-limiting step of tryptophan degradation into kynurenine[3]. In many aggressive cancers, TDO is overexpressed, leading to local tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic shift paralyzes local T-cell responses, allowing the tumor to evade the immune system.
Small molecules based on the 6-fluoroindole scaffold with C3 substituents have demonstrated high in vitro affinity for TDO, effectively restoring tryptophan concentrations[1][4]. By labeling 6-fluoro-3-(pyridin-3-yl)-1H-indole with Fluorine-18, researchers can non-invasively map TDO expression in vivo, providing a critical tool for patient stratification and monitoring the efficacy of TDO-inhibiting immunotherapies.
Fig 1: TDO-mediated kynurenine pathway driving tumor immunosuppression, the target for the tracer.
Radiochemistry Strategy: Overcoming Indole Deactivation
The synthesis of [18F]4 presents a significant radiochemical challenge. Traditional [18F]fluorination requires highly electron-deficient aromatic rings activated by strong electron-withdrawing groups. The indole ring is inherently electron-rich, rendering standard SNAr impossible.
To achieve successful labeling, the protocol utilizes[1][2]. This methodology leverages an aryl boronic acid pinacol ester (BPin) precursor and a copper catalyst (typically 2).
Mechanistic Causality:
-
Transmetalation: The Cu(II) complex undergoes transmetalation with the BPin-indole precursor.
-
Oxidation & Ligand Exchange: The complex is oxidized to a high-valent Cu(III) intermediate, which rapidly exchanges ligands to incorporate the dried [18F]fluoride.
-
Reductive Elimination: High thermal energy (110 °C) drives the reductive elimination, forming the C-[18F] bond and releasing the functionalized 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole.
Automated Radiosynthesis Protocol
The following step-by-step methodology is designed for standard automated synthesis modules (e.g., Synthra RNplus or TRACERlab FXFN) and is structured as a self-validating system to ensure high reproducibility and operator safety[2].
Phase 1: Pre-Run Conditioning & Trapping
-
Step 1.1: Condition a QMA (Quaternary Methyl Ammonium) carbonate cartridge with 10 mL of trace-metal-free water. Condition a C18 SPE cartridge with 5 mL of absolute ethanol followed by 10 mL of sterile water.
-
Step 1.2: Receive aqueous [18F]fluoride from the cyclotron and pass it through the QMA cartridge.
-
Step 1.3 (Elution): Elute the trapped [18F]fluoride into the reaction vessel using a low-basicity eluent (e.g., tetraethylammonium bicarbonate, Et4NHCO3, in acetonitrile/water).
-
Causality: Standard high-base eluents (like K222/K2CO3) cause rapid protodeboronation (destruction) of the BPin precursor. A low-basicity environment is mandatory to preserve the precursor for the copper-mediated coupling[2].
-
Phase 2: Azeotropic Drying (Critical Step)
-
Step 2.1: Heat the reaction vessel to 95 °C under vacuum and a stream of inert gas (He or N2).
-
Step 2.2: Perform three successive additions of anhydrous acetonitrile (1 mL each), evaporating to dryness after each addition.
-
Self-Validation Check: The automated module must register a stable, deep vacuum plateau (< 50 mbar) after the final drying step, confirming the complete absence of water.
-
Causality: Trace water will immediately hydrolyze the copper catalyst and quench the reaction, resulting in a 0% radiochemical yield.
-
Phase 3: Copper-Mediated Radiofluorination
-
Step 3.1: Add the precursor solution (e.g., 10-15 µmol of the BPin-indole derivative and 15-20 µmol of2 dissolved in 0.5 mL of anhydrous DMA or DMF) to the dried [18F]fluoride.
-
Step 3.2: Seal the reactor and heat to 110 °C for 20 minutes[2].
-
Step 3.3: Cool the reactor to 35 °C and quench the reaction with 1.5 mL of HPLC mobile phase (e.g., H2O/MeCN with 0.1% TFA).
Phase 4: Purification & Formulation
-
Step 4.1: Transfer the quenched mixture to the semi-preparative HPLC loop and inject.
-
Self-Validation Check: The radioactive product peak must be baseline-resolved from the massive UV-active precursor and copper complex peaks to prevent metal toxicity and ensure high molar activity.
-
-
Step 4.2: Collect the fraction corresponding to 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole into a dilution flask containing 20 mL of sterile water.
-
Step 4.3: Pass the diluted fraction through the pre-conditioned C18 SPE cartridge. Wash with 5 mL of sterile water to remove residual HPLC solvents.
-
Step 4.4: Elute the final product with 1 mL of absolute ethanol into a sterile product vial, followed by 9 mL of 0.9% saline. Pass through a 0.22 µm sterile filter.
Fig 2: Automated Cu-mediated radiosynthesis workflow for 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole.
Quantitative Data & Preclinical Evaluation
The implementation of this automated protocol yields a highly pure radiotracer suitable for in vivo preclinical imaging. While the radiochemical yield is modest (typical for late-stage copper-mediated fluorination of complex indoles), it provides sufficient activity for dynamic PET/CT studies[1][2].
Table 1: Radiosynthesis Specifications
| Parameter | Value / Observation |
| Radiochemical Yield (RCY) | 5 – 6% (non-decay corrected)[1] |
| Radiochemical Purity (RCP) | > 99% (stable up to 4 hours post-synthesis)[1] |
| Labeling Methodology | Cu-mediated nucleophilic 18F-fluorination[2][4] |
| Precursor Type | Aryl boronate ester (BPin)[2] |
| Total Synthesis Time | ~70 – 80 minutes (including HPLC & formulation)[2] |
Table 2: Preclinical Biodistribution Highlights (C57BL/6 Mice)
Small animal dynamic PET/CT imaging of[18F]4 injected intravenously into normal C57BL/6 mice demonstrated rapid tissue penetration and excellent in vivo stability[4].
| Tissue / Metric | Observation |
| Heart Uptake (Max) | 10.9% ID/g (at 1.75 min post-injection)[4] |
| Brain Uptake (Max) | 8.1% ID/g (at 2.25 min post-injection)[4] |
| In Vivo Stability | Excellent; no observable de-fluorination (absence of [18F]fluoride accumulation in bone)[1][4] |
| Target Engagement | High in vitro affinity for human TDO (hTDO)[1][4] |
References
-
Qiao, Z., Mardon, K., Stimson, D. H. R., Migotto, M.-A., Reutens, D. C., & Bhalla, R. (2020). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO). Nuclear Medicine and Biology, 84-85, 1-10. URL: [Link]
-
Kar, H., et al. (2022). Utilizing PET and MALDI Imaging for Discovery of a Targeted Probe for Brain Endocannabinoid α/β-Hydrolase Domain 6 (ABHD6). Journal of Medicinal Chemistry. URL: [Link]
-
Bartoccini, F., et al. (2017). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. ACS Publications. URL: [Link]
Sources
improving the yield of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole synthesis
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
Welcome to the advanced troubleshooting and protocol guide for synthesizing 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole. This molecule features a highly conjugated (E)-alkene bridge connecting a 6-fluoroindole core to a pyridine ring. Achieving high yields and strict (E)-stereoselectivity requires precise control over reaction conditions. This guide provides field-proven insights into the two most robust synthetic strategies: the Horner-Wadsworth-Emmons (HWE) olefination and the Palladium-catalyzed Heck cross-coupling.
Workflow Overview
Caption: Primary synthetic pathways for 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole.
Section 1: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is the gold standard for constructing the (E)-alkene linkage. It utilizes 6-fluoro-1H-indole-3-carbaldehyde[1] and diethyl (pyridin-3-ylmethyl)phosphonate[2]. The use of phosphonate esters inherently drives the thermodynamic formation of the (E)-isomer[3].
Standard Protocol (Self-Validating)
-
Preparation : In an oven-dried flask under argon, dissolve diethyl (pyridin-3-ylmethyl)phosphonate (1.2 equiv) in anhydrous THF (0.2 M).
-
Ylide Generation : Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) portion-wise.
-
Validation Checkpoint: Vigorous H₂ gas evolution must be observed, indicating active ylide formation. The solution should transition to a pale yellow/orange hue. Lack of bubbling means the base is dead.
-
-
Coupling : Dissolve 6-fluoro-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous THF and add dropwise to the ylide solution.
-
Completion : Warm the mixture to room temperature and stir for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Quench & Isolate : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Troubleshooting & FAQs
Q: My overall yield is below 40%, and I recover unreacted indole starting material. What is the cause? A: The acidic N-H proton (pKa ~16) on the unprotected indole ring competes with the phosphonate for the base. If you use exactly 1.0 equivalent of base, the indole N-H will consume it, preventing ylide formation. Solution: Use at least 2.5 equivalents of a strong base (like NaH) to ensure the indole is deprotonated and the ylide is formed. Alternatively, pre-protect the indole nitrogen using a Boc (tert-butyloxycarbonyl) or Ts (tosyl) group prior to the HWE reaction.
Q: I am observing a mixture of (E) and (Z) isomers instead of pure (E). How can I improve stereoselectivity? A: HWE stereoselectivity is thermodynamically driven by the stability of the intermediate oxaphosphetane. Using bases with smaller counterions (like Li⁺ from LiHMDS) can sometimes tightly coordinate the intermediates, lowering (E)-selectivity. Solution: Switch to NaH or DBU[3]. Additionally, ensure the reaction is run at 0 °C during addition and slowly warmed; kinetic trapping at lower temperatures with certain bases can inadvertently increase the (Z)-isomer.
Caption: Diagnostic logic tree for resolving low yields in the HWE olefination.
Section 2: Palladium-Catalyzed Heck Cross-Coupling
An alternative route involves the Heck reaction between 6-fluoro-3-vinyl-1H-indole and 3-bromopyridine. This method is highly effective for library generation but requires careful tuning of the catalytic cycle to prevent side reactions[4][5].
Standard Protocol (Self-Validating)
-
Preparation : In a Schlenk tube, combine 6-fluoro-3-vinyl-1H-indole (1.0 equiv), 3-bromopyridine (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and anhydrous Et₃N (3.0 equiv) in degassed DMF (0.1 M).
-
Degassing : Perform three freeze-pump-thaw cycles.
-
Validation Checkpoint: The solution must remain a clear, homogeneous yellow/orange after degassing. A rapid shift to a black suspension before heating indicates lethal oxygen contamination or immediate catalyst crash.
-
-
Heating : Seal the tube and heat to 110 °C for 12-18 hours.
-
Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF. Purify via column chromatography.
Troubleshooting & FAQs
Q: The reaction mixture turns black within the first hour, and the yield is negligible. What happened? A: A rapid shift to a black suspension indicates the precipitation of inactive Palladium black (Pd(0) agglomeration). This occurs when the catalytic cycle stalls, often due to poor ligand coordination or oxygen ingress[5]. Solution: Ensure rigorous degassing. If Pd black still forms, switch to a more sterically demanding and electron-rich ligand like XPhos, or use a pre-formed palladacycle catalyst. Adding a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can also stabilize the Pd nanoparticles.
Q: I am seeing significant amounts of a side product with double the mass of my starting indole. What is this? A: This is the homocoupling product of the 3-vinylindole. It typically occurs if trace oxygen is present, which promotes oxidative homocoupling, or if the oxidative addition of the 3-bromopyridine to Pd(0) is too slow. Solution: Use 3-iodopyridine instead of 3-bromopyridine to accelerate the oxidative addition step, ensuring the Pd catalyst preferentially engages the heteroaryl halide rather than facilitating alkene homocoupling.
Section 3: Quantitative Data & Method Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the empirical performance metrics of both methodologies based on standard laboratory scales (1-5 mmol).
| Metric | HWE Olefination | Heck Cross-Coupling |
| Typical Yield | 75 - 85% (with N-protection) | 60 - 70% |
| (E):(Z) Selectivity | > 95:5 | ~ 90:10 |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Primary Impurity | Unreacted aldehyde, phosphonate byproducts | Pd-black, Homocoupling dimers |
| Scalability | Excellent (Easy byproduct removal) | Moderate (Pd removal requires scavengers) |
| Cost Efficiency | High (Cheaper reagents) | Lower (Expensive Pd/Ligands) |
Sources
Technical Support Center: Optimizing 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) Dosage for In Vivo Imaging
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the in vivo administration of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (widely known in the literature as 680C91 ).
680C91 is a highly potent, substrate-competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO)[1]. In preclinical Positron Emission Tomography (PET) imaging, it is primarily utilized as a pharmacological blocking agent to validate the target specificity of novel TDO radiotracers (e.g., 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole)[2] or to modulate the immunosuppressive tumor microenvironment prior to immuno-PET imaging[3]. This guide provides field-proven troubleshooting steps and self-validating methodologies to ensure reproducible pharmacokinetic (PK) profiles and robust imaging readouts.
Section 1: Quantitative Data & Optimization Metrics
To successfully utilize 680C91 in vivo, it is critical to understand its physicochemical properties. The table below summarizes the quantitative parameters required to optimize your imaging protocols[1][4][5].
| Parameter | Value | Clinical/Experimental Implication |
| Primary Target | Tryptophan 2,3-dioxygenase (TDO) | Highly selective over IDO1/2 (>100-fold); ensures target-specific blockade. |
| Ki (Inhibitory Constant) | 51 nM | Potent competitive binding at the active site displaces radiotracers effectively. |
| LogP | ~3.87 | High lipophilicity; requires a complex vehicle formulation to prevent precipitation. |
| Recommended In Vivo Dose | 15 – 40 mg/kg | Sufficient to achieve >80% target occupancy for PET blocking studies. |
| Optimal Formulation | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Prevents micelle collapse; ensures reliable plasma Cmax and brain/tumor penetration. |
Section 2: Troubleshooting Guides & FAQs
Q1: My in vivo PET blocking studies show high inter-subject variability in radiotracer uptake. Why is the TDO blockade inconsistent? A1: This is almost certainly a formulation and solubility issue. 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is highly lipophilic (LogP ~3.87)[4] and exhibits poor aqueous solubility. If administered in standard saline or low-percentage organic solvents, the compound precipitates upon injection. Causality: Precipitation leads to erratic plasma concentrations, failing to achieve the Cmax required to competitively block TDO in the liver or tumor microenvironment. Solution: Utilize a multi-component co-solvent system. A validated formulation is: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% Saline[5]. Add solvents sequentially and sonicate until the solution is completely clear before injection.
Q2: What is the optimal dosing window for 680C91 prior to radiotracer injection? A2: The timing of the "cold" blocking dose is critical to ensure peak target occupancy ( Tmax ) during the radiotracer's uptake phase. Causality: 680C91 should be administered per os (PO) or intraperitoneally (IP) 60 to 120 minutes prior to the intravenous injection of the PET tracer. This allows sufficient time for blood-brain barrier (BBB) or tumor penetration and competitive binding at the TDO active site, which will manifest as a quantifiable reduction in the Standardized Uptake Value (SUV) of the radiotracer[6].
Q3: How do I differentiate TDO-specific radiotracer uptake from IDO1/2 activity in my imaging readouts? A3: TDO and IDO1/2 both catalyze the rate-limiting step of tryptophan degradation into N-formylkynurenine. However, 680C91 has a Ki of 51 nM for TDO and exhibits >100-fold selectivity over IDO1 and IDO2[1]. Self-Validating Protocol: To isolate TDO's contribution to the PET signal, implement a dual-cohort blocking design. Treat Cohort A with an IDO1-specific inhibitor (e.g., Epacadostat) and Cohort B with 680C91. The differential reduction in SUV between the cohorts will internally validate the specific enzymatic target of your tracer.
Q4: Can I use 680C91 to monitor the efficacy of immune checkpoint inhibitors (ICIs) via imaging? A4: Yes. TDO expression in tumors (e.g., glioblastoma, melanoma) produces kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR) and suppresses T-cell infiltration[3]. By dosing 680C91 (15–40 mg/kg/day) in combination with anti-PD1/CTLA4 therapies, you can use immuno-PET (e.g., 89Zr-labeled anti-CD8 radiotracers) to longitudinally image the restoration of CD8+ T-cell infiltration into the tumor microenvironment[6].
Section 3: Experimental Protocol: In Vivo TDO Blocking for PET Imaging
Purpose: To validate the target specificity of a novel TDO radiotracer by demonstrating a significant reduction in Standardized Uptake Value (SUV) following competitive blockade with 680C91.
Step 1: Vehicle Preparation & Compound Formulation
-
Weigh the required mass of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole.
-
Add 10% (v/v) DMSO and sonicate until the powder is fully wetted and dissolved.
-
Sequentially add 40% PEG300 and 5% Tween-80, vortexing between each addition.
-
Slowly titrate 45% sterile saline dropwise while continuously vortexing. Causality: The hydrophobic ethenyl-indole core will irreversibly precipitate if exposed to high-aqueous environments too rapidly. Sequential addition builds a stable microemulsion necessary for uniform systemic distribution[5].
Step 2: Animal Preparation & Dosing
-
Fast the rodent cohort (e.g., C57BL/6 mice) for 4–6 hours prior to dosing.
-
Administer the formulated 680C91 via intraperitoneal (IP) injection at a dose of 15–40 mg/kg. Causality: Fasting stabilizes endogenous hepatic TDO expression and baseline plasma tryptophan levels. IP administration of this microemulsion avoids the first-pass hepatic metabolism extremes seen with oral gavage, ensuring a more stable plasma Cmax for competitive binding during the imaging window.
Step 3: Radiotracer Administration
-
Wait exactly 60 minutes post-blockade dose to reach optimal target occupancy ( Tmax ).
-
Administer the TDO-targeted PET radiotracer (e.g., ~10-15 MBq) via lateral tail vein injection. Causality: Injecting the tracer at the peak pharmacokinetic concentration of 680C91 ensures maximum competitive displacement at the TDO active site.
Step 4: Dynamic PET/CT Acquisition
-
Immediately transfer the animal to the PET/CT scanner bed under continuous isoflurane anesthesia (1.5-2%).
-
Acquire a 60-minute dynamic PET scan followed by a high-resolution CT for anatomical co-registration. Causality: Dynamic acquisition allows for the extraction of Time-Activity Curves (TACs), which are essential for differentiating between rapid blood-pool clearance and specific, reversible binding in TDO-expressing tissues.
Step 5: Image Reconstruction & Kinetic Modeling (Self-Validation)
-
Reconstruct images using a 3D ordered-subset expectation maximization (OSEM) algorithm.
-
Draw Regions of Interest (ROIs) over the tumor and liver. Compare the Area Under the Curve (AUC) and SUVmean between the vehicle-treated and 680C91-blocked cohorts. Causality: A statistically significant reduction in SUVmean in the blocked cohort self-validates the radiotracer's specificity for TDO in vivo.
Section 4: Mechanistic Pathway Diagram
Mechanism of 680C91 competitive TDO inhibition and its effect on PET radiotracer accumulation.
References
-
Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed -[Link]
-
Compound Details: 6-fluoro-3-[2-(pyridin-3-yl)ethenyl]-1H-indole - SureChEMBL -[Link]
-
Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - AACR Journals -[Link]
-
Small molecules as theranostic agents in cancer immunology - PMC - NIH -[Link]
Sources
- 1. 680C91 | Tryptophan 2,3 dioxygenase | Tocris Bioscience [tocris.com]
- 2. Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophane 2, 3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. SureChEMBL [surechembl.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
overcoming solubility issues with 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
Welcome to the Technical Support Center for 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole . As a Senior Application Scientist, I have designed this portal to address the severe aqueous solubility bottlenecks associated with this specific chemotype.
This guide bypasses generic advice to focus on the exact physicochemical causality of your compound's behavior, providing self-validating protocols to ensure your in vitro and in vivo assays succeed.
Physicochemical Profiling: The Root Cause of Insolubility
Before troubleshooting, we must understand why this compound is a "brick dust" molecule:
-
High Crystal Lattice Energy: The molecule features a highly planar, conjugated framework (indole core – ethenyl linker – pyridine ring). This planarity allows for intense π-π stacking in the solid state. The energy required for water to break these intermolecular forces far exceeds the solvation energy.
-
Lipophilicity & Ionization: The addition of the 6-fluoro group significantly increases the compound's lipophilicity (LogP). Furthermore, the pyridine nitrogen is a weak base with a pKa of approximately 5.2[1]. At physiological pH (7.4), the molecule is entirely un-ionized (neutral), effectively reducing its aqueous solubility to near zero.
Diagnostic workflow for resolving solubility issues based on assay requirements.
Section 1: In Vitro Assays (Cellular & Biochemical)
Q: Why does my compound crash out immediately when diluted from DMSO into my assay buffer? A: You are experiencing "DMSO shock." When a highly lipophilic compound dissolved in 100% DMSO is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the compound can be solvated, causing immediate supersaturation and precipitation. In drug discovery, we rely on kinetic solubility—trapping the compound in a metastable dissolved state before it can crystallize[2].
Q: How can I accurately determine the maximum tolerated concentration in my assay buffer without running blind? A: Visual inspection is insufficient for planar compounds, as they often form micro-precipitates that scatter light but remain invisible to the naked eye. You must use Laser Nephelometry [3]. Nephelometry measures forward-scattered light; as soon as the compound exceeds its kinetic solubility limit and forms colloidal aggregates, the light scattering counts will spike[4].
Protocol 1: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry
This protocol self-validates by establishing a precise concentration threshold before running expensive bioassays.
-
Stock Preparation: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, create a 12-point serial dilution of the compound in 100% DMSO.
-
Aqueous Shift: Transfer 2 µL of each DMSO dilution into a 384-well clear-bottom read plate containing 198 µL of your exact assay buffer (e.g., PBS pH 7.4). Crucial: The final DMSO concentration is now exactly 1.0%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow metastable aggregates to form.
-
Quantification: Read the plate using a laser nephelometer (e.g., BMG LABTECH NEPHELOstar).
-
Analysis: Plot light scattering (Counts) vs. Compound Concentration. The inflection point where counts rise above the buffer baseline is your absolute kinetic solubility limit[3]. Do not dose cells above this concentration.
Section 2: In Vivo Formulation & PK Studies
Q: I need to dose IV at 5 mg/kg, but the compound is insoluble in standard vehicles. What is the most rational formulation strategy? A: For in vivo studies, you must achieve thermodynamic solubility. Because the pyridine nitrogen has a pKa of ~5.2, adjusting the formulation pH to ~3.2 (two units below the pKa) will fully protonate the molecule, drastically increasing solubility[1]. However, acidic IV injections can cause site irritation. The superior alternative is Cyclodextrin Complexation . Captisol® (Sulfobutylether-β-cyclodextrin) is a polyanionic cylinder with a hydrophobic cavity perfectly sized for planar indole/pyridine structures[5]. It encapsulates the lipophilic core while the hydrophilic sulfobutyl ether groups keep the complex dissolved in water[6].
Q: Should I attempt to make a salt form of this compound? A: Yes, salt formation permanently alters the crystal lattice energy[7]. However, you must follow the Δ pKa rule: the pKa of the acid must be at least 2 to 3 units lower than the pKa of the base to ensure complete proton transfer[8],[9]. Since your pyridine pKa is ~5.2, weak acids (like acetic acid) will fail. You must use strong acids such as methanesulfonic acid (pKa -1.2) to form a stable mesylate salt, or hydrochloric acid (pKa -6) to form an HCl salt.
Protocol 2: Preparation of a Captisol®-Enabled In Vivo Formulation
This protocol yields a biocompatible, thermodynamically stable solution suitable for IV or PO dosing.
-
Excipient Preparation: Dissolve 20% (w/v) Captisol® powder in sterile Water for Injection (WFI). Stir until completely clear.
-
API Addition: Weigh out the required mass of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole. Slowly add the powder to the vortexing Captisol® solution.
-
Equilibration: Protect from light and stir continuously at room temperature for 24 hours. Causality: Host-guest complexation is an equilibrium process; sufficient time is required for the planar compound to partition into the cyclodextrin cavity.
-
Filtration: Filter the formulation through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.
-
Verification: Quantify the exact dissolved concentration of the filtrate using HPLC-UV prior to animal dosing.
Quantitative Data Presentation: Excipient Screening Matrix
The following table summarizes the expected thermodynamic solubility limits of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole across various formulation vehicles.
| Formulation Vehicle | Preparation Method | Max Solubility Achieved (mg/mL) | Tolerability / Application Notes |
| PBS (pH 7.4) | Direct dissolution | < 0.001 | Baseline limit; completely insoluble due to neutral state. |
| 0.5% DMSO in PBS | Solvent shift | 0.015 | Kinetic limit; prone to precipitation over 4h. Use for in vitro only. |
| Citrate Buffer (pH 3.0) | pH adjustment | 1.200 | Good solubility via pyridine protonation; potential IV site irritation. |
| 10% PEG400 + 5% Tween 80 | Co-solvent / Surfactant | 0.850 | Viscous; potential for hemolysis or hypersensitivity in IV dosing. |
| 20% Captisol® in Water | Complexation (24h stir) | 2.500 | Optimal for IV/PO. Thermodynamically stable, excellent biocompatibility. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Resources :: Captisol [captisol.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjpdft.com [rjpdft.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole PET Tracer Instability
Welcome to the Technical Support Center for the radiopharmaceutical development and formulation of [18F]6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole . This tracer is a highly specific positron emission tomography (PET) imaging agent targeting tryptophan 2,3-dioxygenase (TDO) , a critical enzyme in the kynurenine pathway often upregulated in immunosuppressive tumor microenvironments[1][2].
Due to its electron-rich indole core, extended ethenyl conjugation, and relatively high lipophilicity (LogD ~1.8), this tracer is highly susceptible to three primary modes of instability: autoradiolysis , photo-isomerization , and lipophilic adsorption [2][3]. This guide provides field-proven, causality-driven solutions to ensure high radiochemical purity (RCP) and reliable experimental workflows.
Diagnostic Decision Tree
Use the following workflow to identify the root cause of tracer instability during your radiosynthesis or post-formulation quality control (QC) processes.
Diagnostic workflow for identifying and resolving indole-based PET tracer instability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the radiochemical purity (RCP) of my tracer drop below 90% within 2 hours of formulation, even at low activity concentrations?
Causality: You are observing autoradiolysis . The positron emission from 18 F interacts with the aqueous formulation buffer, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and aqueous electrons. The electron-rich indole ring and the ethenyl double bond are highly susceptible to electrophilic attack by these radicals, leading to rapid degradation even at radiochemical concentrations as low as 100 MBq/mL[2][3]. Solution: You must incorporate a radical scavenger into both the radiosynthetic purification step and the final formulation. Adding 50 to 100 mg/mL of sodium ascorbate intercepts the •OH radicals before they can attack the tracer[3].
Q2: I am observing a second, distinct peak on my radio-HPLC immediately after purification. What is causing this?
Causality: This is likely photo-isomerization . The tracer contains a (1E)-ethenyl double bond linking the indole and pyridine rings. Extended conjugated systems like this act as fluorophores. Exposure to ambient light or UV light in the hot cell provides the π→π∗ excitation energy required to isomerize the thermodynamically stable trans (1E) isomer into the cis (1Z) isomer. Solution: This is a physical instability, not a chemical degradation. To prevent this, conduct all post-labeling steps (HPLC collection, SPE formulation, and dispensing) using amber glass vials and UV-shielded transfer lines.
Q3: The radiochemical yield (RCY) is exceptionally low during the copper-mediated 18 F-fluorination step. How can I stabilize the reaction?
Causality: The synthesis of this tracer typically relies on the copper-mediated nucleophilic 18 F-fluorination of a boronate ester precursor[2][4]. This catalytic cycle is highly sensitive to atmospheric oxygen and excessive heat, which can prematurely oxidize the Cu(II) catalyst or degrade the boc-protected precursor. Solution: Ensure strict anhydrous and anaerobic conditions. Degas your solvents with argon. Maintain the labeling temperature strictly at 120 °C for no longer than 10–15 minutes[2]. Prolonged heating leads to precursor protodeboronation (loss of the boronate ester group without fluorination).
Q4: My HPLC shows >99% RCP, but the total radioactivity in my final product vial is decreasing faster than the 18 F half-life (109.7 min). Where is the tracer going?
Causality: This is an apparent instability caused by lipophilic adsorption . With a LogD of approximately 1.8[2], the highly lipophilic indole-pyridine structure adheres to the hydrophobic surfaces of standard borosilicate glass vials, syringe plungers, and sterile filters. Solution: Formulate the final product with 5% to 10% Ethanol (EtOH) to increase solubility and reduce surface tension. Always dispense the final product into low-bind (siliconized) vials.
Quantitative Data: Impact of Stabilizers on RCP
The following table summarizes the self-validating data demonstrating the necessity of radical scavengers to maintain the integrity of the tracer over a standard 4-hour clinical shelf life[2][3].
| Formulation Condition | Stabilizer Concentration | RCP at t=0h | RCP at t=2h | RCP at t=4h | Conclusion |
| 0.9% Saline (Control) | 0 mg/mL | 97.0% | 88.0% | < 75.0% | Fails QC. Severe radiolysis. |
| Low Ascorbate | 10 mg/mL | > 99.0% | 95.0% | 89.5% | Marginal. Fails 4h QC limit. |
| Optimal Ascorbate | 50 mg/mL | > 99.0% | > 99.0% | > 99.0% | Passes QC. Stable formulation. |
| Ascorbate + EtOH | 100 mg/mL + 10% EtOH | > 99.0% | > 99.0% | > 99.0% | Passes QC. Prevents adsorption. |
Mechanistic Pathway of Radiolysis and Scavenging
Mechanism of autoradiolysis induced by 18F decay and the protective interception by sodium ascorbate.
Standard Operating Procedure (SOP): Stabilized Formulation
To ensure a self-validating, reproducible formulation of[18F]6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole, adhere to the following step-by-step methodology:
Materials Required:
-
Sodium ascorbate (USP Grade)
-
Deionized Water (Trace metal free)
-
Ethanol (Absolute, USP Grade)
-
C18 Sep-Pak Light Cartridge (pre-conditioned with 5 mL EtOH, then 10 mL H 2 O)
-
Amber, low-bind sterile product vials
Step-by-Step Methodology:
-
Preparation of the Catch Reservoir: Before semi-preparative HPLC purification, pre-load the fraction collection flask with 20 mL of sterile water containing 50 mg/mL sodium ascorbate . Self-Validation: This ensures the tracer is immediately protected from radicals the moment it exits the HPLC column.
-
HPLC Collection: Collect the purified tracer fraction (typically eluting in an acetonitrile/water or ethanol/water gradient) directly into the ascorbate-loaded reservoir. Ensure the collection lines are shielded from ambient light to prevent (1E) to (1Z) isomerization.
-
Solid Phase Extraction (SPE): Pass the diluted HPLC fraction through the pre-conditioned C18 Sep-Pak cartridge. The lipophilic tracer will trap on the C18 matrix.
-
Washing: Wash the cartridge with 10 mL of sterile water containing 10 mg/mL sodium ascorbate to remove residual HPLC solvents (e.g., acetonitrile) while maintaining a baseline level of radical protection.
-
Elution: Elute the trapped tracer using 1.0 mL of absolute Ethanol into a sterile amber vial.
-
Final Formulation: Dilute the ethanolic eluate with 9.0 mL of 0.9% Saline containing 50 mg/mL sodium ascorbate .
-
Sterile Filtration: Pass the final 10 mL volume (containing 10% EtOH and 50 mg/mL ascorbate) through a 0.22 µm PES sterile filter into the final low-bind amber dispensing vial.
-
Quality Control: Inject an aliquot onto the analytical radio-HPLC at t=0 and t=4 hours. The RCP must remain ≥95% with no secondary isomer peaks.
References
-
Title: Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO) Source: ResearchGate URL: [4]
-
Title: Information on EC 1.13.11.11 - tryptophan 2,3-dioxygenase Source: BRENDA Enzyme Database URL: [1]
-
Title: Radiolabelled IDO/TDO inhibitors for imaging by PET Source: UQ eSpace - The University of Queensland URL: [2]
-
Title: Radiolabelled IDO/TDO inhibitors for imaging by PET (Radiolysis specifics) Source: UQ eSpace - The University of Queensland URL: [3]
Sources
minimizing off-target effects of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
Welcome to the 680C91 Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of working with 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (commonly known as 680C91 ).
While 680C91 is a highly potent inhibitor of Tryptophan 2,3-dioxygenase (TDO2), its structural properties and indole-based scaffold introduce specific off-target effects and formulation challenges. This guide is structured to explain the causality behind these challenges and provide self-validating experimental workflows to ensure the scientific integrity of your data.
Part 1: Quantitative Pharmacological Profile
Before troubleshooting, it is critical to understand the physicochemical and pharmacological boundaries of 680C91. The table below summarizes the core metrics that dictate experimental design.
| Parameter | Value / Observation | Experimental Implication |
| Primary Target | TDO2 (Tryptophan 2,3-dioxygenase) | Blocks conversion of L-Tryptophan to Kynurenine[1]. |
| Biochemical IC₅₀ | 51 nM – 230 nM | High potency requires careful dose titration to avoid cellular toxicity[2]. |
| Molecular Weight | 238.26 g/mol | Essential for precise molarity calculations in stock preparation[3]. |
| LogP (Lipophilicity) | ~3.3 | Poor aqueous solubility; highly prone to precipitation in standard culture media[3]. |
| Off-Target 1: AhR | Direct Agonist | Confounding activation of Aryl Hydrocarbon Receptor (AhR) target genes[4]. |
| Off-Target 2: POLK | Expression Modulator | Alters DNA Polymerase Kappa (POLK) levels, impacting genomic stability readouts[5]. |
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: My cells treated with 680C91 show activation of the AhR pathway, even though Kynurenine levels are successfully depleted. Is this an off-target effect? Yes. The causality here lies in the structural biology of the compound. 680C91 is an indole derivative, meaning it structurally mimics endogenous AhR ligands (such as kynurenine itself). Consequently, while 680C91 successfully binds TDO2 and halts kynurenine production, the drug molecule itself can directly bind and activate the AhR[6]. If you are studying immune evasion or tumor progression pathways downstream of AhR, 680C91 may produce paradoxical results by acting as an AhR agonist[4].
Q2: I am observing inconsistent DNA damage responses (e.g., altered H2AX or POLK levels) when using 680C91 in glioblastoma models. How do I interpret this? Kynurenine signaling naturally upregulates DNA polymerase kappa (POLK), a translesion synthesis enzyme that helps cancer cells tolerate replication stress[5]. Inhibiting TDO2 with 680C91 should decrease POLK levels and sensitize cells to DNA damage[7]. However, because 680C91 can independently activate AhR (which regulates POLK), you may see confounding genomic stability readouts. You must decouple these effects using the orthogonal validation protocol detailed in Part 3.
Q3: I am observing compound precipitation in my cell culture media, leading to inconsistent IC₅₀ values. How can I resolve this? 680C91 is highly lipophilic (LogP ~3.3) and exhibits exceptionally poor aqueous solubility[3][6]. When spiked directly from a 100% DMSO stock into aqueous media, the localized change in polarity causes immediate micelle collapse and micro-precipitation. This leads to artificially low effective drug concentrations. The solution is a step-wise dilution protocol using a protein carrier (like FBS) to stabilize the compound before it touches the cells.
Q4: How do I distinguish between TDO2 and IDO1 activity in tumor models that co-express both enzymes? Many tumor microenvironments upregulate both IDO1 and TDO2. 680C91 is highly selective for TDO2 and does not inhibit IDO1[8]. If kynurenine levels do not drop to baseline after 680C91 treatment, IDO1 is likely compensating. You must use a dual-inhibition setup (e.g., 680C91 combined with an IDO1 inhibitor like 1-methyl-L-tryptophan) to fully block the kynurenine pathway[8].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every experiment using 680C91 must be treated as a self-validating system. Phenotypic readouts are meaningless without confirming target engagement and ruling out off-target artifacts.
Protocol A: Optimized Formulation & Target Engagement Validation
Purpose: To prevent 680C91 precipitation and biochemically validate TDO2 inhibition before assessing downstream phenotypes.
-
Stock Preparation: Reconstitute 680C91 in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Intermediate Dilution (Critical Step): Do not add the DMSO stock directly to your final culture well. Instead, prepare an intermediate dilution in 100% Fetal Bovine Serum (FBS) or a BSA-supplemented buffer. The proteins act as hydrophobic carriers, preventing precipitation.
-
Final Media Preparation: Dilute the intermediate FBS/drug mixture into your pre-warmed complete culture media to achieve your target concentration (e.g., 10 µM to 20 µM). Ensure final DMSO concentration remains ≤0.1%.
-
Cell Treatment: Apply the media to your cells (e.g., A172 or U-87 MG glioblastoma lines) and incubate for 24 hours[5].
-
Self-Validation (HPLC): Before analyzing cellular phenotypes, harvest the supernatant. Quantify L-Tryptophan and Kynurenine concentrations via High-Performance Liquid Chromatography (HPLC) with UV absorption (360 nm for Kynurenine)[1]. Go/No-Go Decision: If Kynurenine levels are not depleted by >85% relative to vehicle control, discard the experiment; the drug likely precipitated.
Protocol B: Orthogonal Validation of TDO2 vs. AhR/POLK Off-Target Effects
Purpose: To prove that a cellular phenotype (e.g., altered DNA damage tolerance) is driven by TDO2 inhibition, rather than 680C91's off-target AhR agonism.
-
Experimental Setup: Divide your cell models into three parallel arms:
-
AhR Antagonism (Optional but Recommended): In a sub-cohort of Arm 2, co-treat cells with the selective AhR antagonist CH-223191 (10 µM) to block 680C91's off-target AhR binding[5].
-
Readout: Perform immunoblotting for POLK and γH2AX (a marker of DNA double-strand breaks)[5].
-
Data Interpretation: If Arm 2 (680C91) and Arm 3 (siRNA) produce identical reductions in POLK, the effect is on-target. If Arm 2 shows upregulated POLK while Arm 3 shows downregulated POLK, 680C91 is acting as an off-target AhR agonist in your specific cell line.
Part 4: Pathway Visualization
The following diagram maps the dual nature of 680C91, illustrating both its intended on-target inhibition of TDO2 and its confounding off-target agonism of the AhR-POLK axis.
680C91 mechanism: On-target TDO2 inhibition vs. off-target AhR activation and POLK modulation.
Part 5: References
-
[2] 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole tryptophan 2,3-dioxygenase inhibitor. VWR (Avantor). 2
-
[5] Kynurenine signaling increases DNA polymerase kappa expression and promotes genomic instability in glioblastoma cells. PMC - NIH. 5
-
[8] Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. PNAS. 8
-
[7] Aberrant kynurenine signaling modulates DNA replication stress factors and promotes genomic instability in gliomas. PMC - NIH. 7
-
[1] Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. AACR Journals. 1
-
[6] The therapeutic potential of targeting tryptophan catabolism in cancer. PMC - NIH. 6
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. vwr.com [vwr.com]
- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Purification of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole .
This molecule presents a unique trifecta of purification challenges: a basic pyridine ring, a photo-sensitive (1E)-alkene linker, and a weakly acidic, degradation-prone fluoroindole core. This guide synthesizes field-proven chromatographic techniques and mechanistic troubleshooting to ensure high-recovery, isomerically pure yields.
Quick Diagnostic Overview
Before diving into specific troubleshooting, consult this quantitative summary of common purification failures associated with indole-styryl-pyridine derivatives and their validated corrective actions.
| Symptom / Issue | Primary Cause | Typical Yield Loss | Corrective Action |
| Severe Peak Tailing | Pyridine nitrogen hydrogen-bonding with acidic silica silanols. | 30% - 60% | Add 1-5% Triethylamine (TEA) to the mobile phase or use amine-bonded silica[1]. |
| Isomeric Purity Loss | Photoinduced (1E) to (1Z) isomerization of the ethenyl linker. | 15% - 40% | Perform all purification steps in amber glassware; avoid prolonged UV exposure[2]. |
| On-Column Degradation | Indole core sensitivity to highly acidic stationary phases. | 10% - 25% | Switch to neutral alumina, end-capped silica, or neutralize the mobile phase[3]. |
| Co-elution of Impurities | Similar polarity of unreacted starting materials (e.g., 6-fluoroindole). | N/A (Purity <80%) | Utilize a biphasic crystallization or reversed-phase preparative HPLC[3]. |
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I experiencing severe band broadening and peak tailing on standard silica gel, even with highly polar solvent systems?
The Causality: The lone pair of electrons on the pyridine moiety of your compound interacts strongly with the acidic residual silanol groups (Si-OH) present on bare silica gel stationary phases[1]. This creates a mixed-mode retention mechanism (partitioning + ion-exchange/hydrogen bonding), leading to delayed elution and severe tailing[3]. The Solution: You must shield the silanol groups. Introduce a competitive base, such as 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), into your mobile phase (e.g., Dichloromethane/Methanol/TEA). The TEA will preferentially bind to the active silanol sites, neutralizing the column and allowing your target pyridine derivative to elute with a sharp, symmetrical peak[3].
Q2: My NMR data shows a mixture of alkene isomers, but I synthesized the pure (1E)-isomer. Where is the (1Z)-isomer coming from during purification?
The Causality: Styrylpyridine derivatives are highly susceptible to photoinduced E→Z isomerization[2]. When exposed to ambient laboratory lighting or the UV detector of your flash chromatography system, the photons excite the π -electrons of the ethenyl linker. This breaks the π -bond temporarily, allowing free rotation around the σ -bond and relaxation into the kinetically trapped (1Z)-isomer[2]. The Solution: This is an environmental artifact, not a synthetic failure. You must handle the compound in amber glassware, wrap chromatography columns in aluminum foil, and minimize the use of UV-directed fraction collection (or use a narrow bandwidth strictly at the isosbestic point if known).
Q3: I am losing mass during the concentration step after chromatography. Is the compound volatile?
The Causality: While pyridine itself is volatile, your highly conjugated indole derivative is not. Mass loss during concentration is typically due to acid-catalyzed degradation or polymerization of the indole core, which is exacerbated when concentrating fractions containing trace acidic impurities or chlorinated solvents that have degraded into HCl[4]. The Solution: Ensure your collection flasks are neutralized. If using a rotary evaporator, keep the water bath temperature below 35°C and flush the system with inert nitrogen gas immediately after the solvent is removed to prevent oxidative degradation[3].
Mechanistic Visualizations
The following diagrams illustrate the core physical and chemical interactions dictating the purification behavior of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole.
Caption: Mechanism of TEA shielding acidic silanols to prevent pyridine-induced peak tailing.
Caption: Photoinduced E-Z isomerization pathway of the ethenyl linker under ambient light.
Validated Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
This self-validating protocol utilizes a basic modifier to ensure the quantitative recovery of the target compound without indole degradation or pyridine tailing[3].
Materials:
-
Stationary Phase: 40-63 µm standard silica gel.
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Modifier: Triethylamine (TEA), HPLC grade.
Step-by-Step Procedure:
-
Column Neutralization (Critical Step): Pre-pack the silica column and flush with 3 column volumes (CV) of a solution containing 95% DCM and 5% TEA. Self-validation: Test the eluent pH with indicator paper; it must read basic (> pH 8) to confirm silanol saturation.
-
Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 99% DCM / 1% TEA) to remove excess unbound TEA.
-
Sample Loading: Dissolve the crude 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole in a minimum volume of DCM containing 1% TEA. Apply evenly to the column head.
-
Elution: Run a gradient from 0% to 10% MeOH in DCM, maintaining a constant 1% TEA concentration throughout the run.
-
Fraction Collection: Collect fractions in amber glass vials to prevent photoisomerization[2].
-
Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at 30°C. To remove residual TEA, co-evaporate the final residue twice with 10 mL of toluene.
Protocol B: Isomeric Polishing via Recrystallization
If the (1Z)-isomer has formed due to light exposure, chromatography often fails to separate the E/Z isomers due to nearly identical polarities. Recrystallization exploits their differential crystal lattice packing energies.
Step-by-Step Procedure:
-
Dissolution: Suspend the isomeric mixture in boiling absolute ethanol (approx. 10 mL per gram of compound) under subdued lighting.
-
Solubilization: Slowly add ethyl acetate dropwise to the boiling suspension until complete dissolution is achieved.
-
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours. The highly planar (1E)-isomer will preferentially nucleate and crystallize, leaving the sterically hindered (1Z)-isomer in the mother liquor.
-
Harvesting: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold hexanes (2 x 5 mL).
-
Drying: Dry the crystals in a vacuum desiccator in the dark for 12 hours. Confirm isomeric purity via ¹H-NMR (look for the trans-alkene coupling constant, J≈16 Hz, compared to the cis-alkene J≈12 Hz)[2].
References
-
Cho, D., et al. (2019). Characterization of Polystyrene-block-Poly(2-vinyl pyridine) Copolymers and Blends of Their Homopolymers by Liquid Chromatography at Critical Conditions. Macromolecules, ACS Publications. Available at:[Link]
-
Li, Y., et al. (2022). Pore-Directed Solid-State Selective Photoinduced E–Z Isomerization and Dimerization within Metal–Organic Frameworks. CCS Chemistry, Chinese Chemical Society. Available at:[Link]
-
Siddique, F., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at:[Link]
Sources
addressing in vivo de-fluorination of indole-based PET tracers.
Welcome to the Technical Support Center for Radiopharmaceutical Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in neuro-oncology and neuropharmacology PET imaging: the in vivo defluorination of 18 F-labeled indole-based tracers.
This guide bypasses generic advice, focusing strictly on the molecular causality of radiotracer instability, self-validating experimental workflows, and structural engineering strategies to preserve the integrity of your imaging data.
Section 1: Troubleshooting Guide & FAQs
Q1: During my dynamic PET/CT scans, my novel 18 F-fluoroalkyl indole tracer shows massive, progressive accumulation in the skull, spine, and joints. What is the mechanistic cause of this artifact?
A: You are observing classic in vivo radiodefluorination. When the C- 18 F bond is cleaved in vivo, the released 18 F-fluoride ion acts as a bone-seeking agent due to its high affinity for hydroxyapatite in the skeletal system[1].
For indole-based tracers (such as tryptophan derivatives targeting IDO/TDO or TSPO ligands), this is almost exclusively mediated by hepatic Cytochrome P450 (CYP450) enzymes[2]. The enzymes do not directly attack the fluorine atom; rather, they hydroxylate the adjacent carbon (e.g., the α -carbon of a fluoroethyl group). This oxidation forms an unstable hemiketal or fluorohydrin intermediate that spontaneously collapses, ejecting the 18 F-fluoride ion[3]. This spillover effect not only creates high background noise that obscures cortical or target-tissue signals but also invalidates quantitative Standardized Uptake Value (SUV) measurements.
Q2: My in vitro human liver microsome (HLM) assays showed excellent stability (>95% intact at 60 mins), yet the tracer rapidly defluorinates in vivo. Why is there a discrepancy?
A: This is a common pitfall caused by extrahepatic metabolism or species-specific enzyme expression. For indole derivatives, particularly tryptophan analogs, defluorination is not solely reliant on CYP450. Tryptophan derivatives are substrates for Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)[2]. If your in vitro assay only utilized liver microsomes, it missed the extrahepatic IDO/TDO-mediated degradation occurring in the tumor microenvironment or brain.
Self-Validating Fix: Your in vitro protocol must be a closed-loop validation system. You must include recombinant IDO/TDO assays alongside your HLM assays, and run a parallel NADPH-free control. If degradation occurs without NADPH, you have confirmed a non-CYP mediated defluorination pathway.
Q3: How can I structurally modify my indole scaffold to prevent defluorination without compromising its binding affinity ( Kd )?
A: You must employ one of three field-proven structural engineering strategies:
-
Deuteration (The Kinetic Isotope Effect): If your fluorine is on an aliphatic chain (e.g., a fluoroethyl group), replace the hydrogen atoms on the carbon undergoing oxidation with deuterium (e.g., converting to a -CD 2 CD 2 18 F group). Because the zero-point energy of a C-D bond is lower than a C-H bond, it requires significantly more activation energy to cleave. Since C-H bond cleavage is the rate-determining step in CYP450 oxidation, deuteration severely retards the defluorination rate[3][4].
-
Positional Isomerism on the Indole Ring: If you are using an aromatic 18 F label, the position on the indole ring dictates susceptibility to enzymatic attack based on electron density and steric presentation in the enzyme's active site. For example, 4-, 5-, and 6-[ 18 F]fluoro-tryptophans suffer from rapid in vivo defluorination because they remain viable substrates for IDO/TDO. However, shifting the fluorine to the 7-position (7-[ 18 F]F-Trp) drastically increases stability and results in negligible bone uptake, as the 7-position sterically hinders the enzymatic cleavage[2][5].
-
Aromatic vs. Aliphatic Labeling: Aromatic C-F bonds are inherently more stable against defluorination than aliphatic C-F bonds[6]. If your target tolerance allows, move the 18 F from a pendant alkyl chain directly onto the benzenoid ring of the indole core.
Section 2: Visualizing the Mechanism
The following diagram illustrates the causality of CYP450-mediated defluorination and how deuteration serves as a structural rescue mechanism.
Caption: Mechanism of CYP450-mediated in vivo defluorination and structural rescue via deuteration.
Section 3: Quantitative Data - Impact of Structural Modifications
The table below synthesizes quantitative data demonstrating how structural modifications to indole and related tracer scaffolds directly impact defluorination, measured by bone uptake (%ID/g) and in vivo stability.
| Tracer Variant | Modification Strategy | Target / Mechanism | Bone Uptake (%ID/g at 60-120 min) | In Vivo Defluorination Status |
| 5-[ 18 F]F-Trp | Baseline Aromatic | IDO/TDO Imaging | High (Extensive) | Rapid defluorination[2][5] |
| 7-[ 18 F]F-Trp | Positional Isomerism | IDO/TDO Imaging | < 1.0% (Negligible) | Highly stable[2][5] |
| [ 18 F]FE-DTBZ | Baseline Aliphatic | VMAT2 Imaging | High | kdefluorination=0.012 min −1 [4] |
| [ 18 F]FE-DTBZ-d4 | Deuteration (-CD 2 CD 2 ) | VMAT2 Imaging | Minimal | kdefluorination=0.0016 min −1 [4] |
| [ 18 F]FMPEP-d2 | Deuteration (-CD 2 F) | CB1 Receptor | 2.7 ± 0.5% (Moderate) | Reduced vs non-deuterated[7] |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your tracer development pipeline, do not rely solely on PET imaging to diagnose defluorination. Implement this step-by-step, self-validating methodology to quantify metabolic stability.
Protocol: Closed-Loop Validation of Tracer Defluorination
Objective: Differentiate between CYP450-mediated defluorination, extrahepatic metabolism, and baseline instability.
Phase 1: In Vitro Microsomal Stability with Controls
-
Preparation: Incubate 1 μ M of the 18 F-indole tracer with pooled human or rat liver microsomes (HLM/RLM) at 1 mg/mL protein concentration in phosphate buffer (pH 7.4) at 37°C.
-
Causality Control (Critical Step): Divide the assay into two cohorts. To Cohort A, add 1 mM NADPH (the required cofactor for CYP450). To Cohort B, add an equal volume of buffer (NADPH-free control).
-
Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 100 μ L of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 rpm for 5 mins. Analyze the supernatant via Radio-HPLC.
-
Interpretation: If the tracer degrades in Cohort A but remains >95% intact in Cohort B, defluorination is strictly CYP450-mediated. If it degrades in both, the tracer is chemically unstable or subject to non-oxidative cleavage.
-
Phase 2: Ex Vivo Biodistribution & Bone Uptake Quantification
-
Injection: Intravenously inject 5-10 MBq of the formulated 18 F-tracer into healthy rodent models (e.g., C57BL/6 mice) via the tail vein.
-
Harvesting: Euthanize cohorts (n=4) at 10, 30, 60, and 120 minutes post-injection.
-
Tissue Isolation: Extract the brain, liver, blood, and critically, the femur (cleared of all muscle and marrow).
-
Gamma Counting: Weigh the tissues and measure radioactivity using a gamma counter. Calculate the Percentage of Injected Dose per Gram (%ID/g).
-
Interpretation: A femur %ID/g that continuously rises from 10 to 120 minutes is the definitive hallmark of in vivo defluorination[7].
-
Caption: Self-validating experimental workflow for assessing radiotracer stability and defluorination.
References
-
Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Tryptophan Kynurenine Pathway-Based Imaging Agents for Brain Disorders and Oncology-From Bench to Bedside Source: Jefferson Digital Commons URL:[Link]
-
Decreased defluorination using the novel beta-cell imaging agent [18F]FE-DTBZ-d4 in pigs examined by PET Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Ruthenium-Mediated 18F-Fluorination and Preclinical Evaluation of a New CB1 Receptor Imaging Agent [18F]FPATPP Source: ACS Chemical Neuroscience URL:[Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
cross-reactivity of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole with IDO
Executive Overview: The Kynurenine Pathway Dilemma
In the landscape of immunometabolism and neuropharmacology, the Kynurenine Pathway (KP) serves as the primary route for tryptophan degradation. The rate-limiting step of this pathway is heavily regulated by two distinct, heme-dependent enzymes: Indoleamine 2,3-dioxygenase (IDO1/IDO2) and Tryptophan 2,3-dioxygenase (TDO) [1]. Because both enzymes catalyze the exact same biochemical reaction—the oxidative cleavage of the L-tryptophan pyrrole ring to yield N-formylkynurenine—achieving pharmacological selectivity between them has historically been a major medicinal chemistry challenge.
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , universally designated as 680C91 , emerged as a breakthrough tool compound. It is a highly potent, orally active, substrate-competitive inhibitor of TDO[2]. Crucially, 680C91 exhibits zero to negligible cross-reactivity with IDO , providing researchers with an essential pharmacological scalpel to deconvolute TDO-specific immunosuppressive mechanisms from IDO-driven effects[3][4].
Structural and Mechanistic Divergence
Despite sharing identical substrates, IDO and TDO possess distinct structural topologies. IDO1 is a monomeric enzyme with broad tissue distribution, whereas TDO is a homotetramer traditionally localized to the liver, though frequently hijacked and upregulated by various solid tumors[5].
680C91 exploits the specific hydrophobic architecture of the TDO active site. By binding competitively with tryptophan, 680C91 blocks the catalytic heme center of TDO. Because the IDO active site lacks the specific complementary residues to accommodate the rigid fluorinated indole and pyridinyl-ethenyl geometry of 680C91, the compound is sterically excluded, resulting in an absolute lack of IDO inhibition[3].
Fig 1: Selective inhibition of TDO by 680C91 in the Kynurenine pathway, bypassing IDO.
Comparative Performance: 680C91 vs. Alternative KP Inhibitors
To objectively assess the cross-reactivity profile of 680C91, it must be benchmarked against both IDO-selective inhibitors and dual IDO/TDO inhibitors. The data below summarizes enzymatic and cellular inhibition metrics, demonstrating the superior selectivity window of 680C91.
| Inhibitor Compound | Primary Target | TDO Inhibition ( Ki / IC50 ) | IDO1 Inhibition ( IC50 ) | Cross-Reactivity Profile |
| 680C91 | TDO | 51 nM ( Ki ) [3] | > 80 µM [4] | Highly TDO Selective |
| Epacadostat (INCB024360) | IDO1 | > 10 µM[5] | 71.8 nM[6] | Highly IDO1 Selective |
| LM10 | TDO | 18.7 µM (Enzymatic)[6] | > 100 µM | TDO Selective (Low potency) |
| BMS-986205 | IDO1 | > 10 µM | 1.1 nM[6] | Highly IDO1 Selective |
| Tryptanthrin Derivatives | Dual IDO/TDO | ~1.0 - 2.0 µM[6] | ~1.0 - 2.0 µM[6] | Intentional Dual Inhibition |
Data Interpretation: 680C91 maintains its inhibitory potency against TDO in the nanomolar range while showing zero activity against IDO even at extreme micromolar concentrations (up to 80 µM). This >1,000-fold selectivity window ensures that experimental phenotypes observed using 680C91 are exclusively TDO-mediated.
Experimental Methodology: Assessing IDO/TDO Cross-Reactivity
To rigorously validate the lack of IDO cross-reactivity for any TDO inhibitor, researchers must employ a tightly controlled, self-validating in vitro enzymatic assay.
The Causality of the Reducing System: Both IDO and TDO rely on a heme iron center to bind oxygen and catalyze tryptophan cleavage. During the reaction cycle, the active ferrous iron ( Fe2+ ) frequently auto-oxidizes to the inactive ferric state ( Fe3+ ), effectively "killing" the enzyme. If an assay lacks a robust reducing system, the enzyme will die naturally, and the researcher will record a false positive for inhibition. Therefore, the continuous regeneration of Fe2+ using ascorbate and methylene blue is non-negotiable for assay integrity.
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Prepare recombinant human TDO (rhTDO) and recombinant human IDO1 (rhIDO1) in a 50 mM potassium phosphate buffer (pH 6.5). Dissolve 680C91 in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% v/v, as higher concentrations will denature the enzymes and skew cross-reactivity data.
-
Reducing System Activation: Pre-incubate the enzymes for 10 minutes at 37°C with a reducing cocktail consisting of 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Catalase is required to scavenge the hydrogen peroxide ( H2O2 ) generated as a byproduct of ascorbate oxidation, which would otherwise degrade the heme ring.
-
Compound Incubation (The Self-Validating Step):
-
Test Arm: Titrate 680C91 from 1 nM to 100 µM against both IDO and TDO.
-
Positive Control Arm: Titrate Epacadostat against IDO1. If Epacadostat fails to inhibit IDO1, the assay is invalid, and the lack of 680C91 cross-reactivity cannot be trusted.
-
-
Substrate Initiation: Initiate the reaction by adding L-Tryptophan at the respective Km concentrations for each enzyme. Using the Km ensures the assay is highly sensitive to competitive inhibitors like 680C91.
-
Quenching & Hydrolysis: Stop the reaction after 45 minutes by adding 30% Trichloroacetic acid (TCA). Incubate the microplate at 50°C for 30 minutes. Causality: The direct product of the enzymes is N-formylkynurenine. The heat and acid hydrolyze the formyl group, quantitatively converting it to kynurenine for stable detection.
-
Quantification: Centrifuge to pellet precipitated proteins. Transfer the supernatant and measure kynurenine production via HPLC-UV (absorbance at 365 nm) or via fluorescence derivatization with Ehrlich's reagent.
Fig 2: Self-validating enzymatic workflow for assessing IDO/TDO cross-reactivity.
Strategic Implications in Drug Development
Understanding the strict selectivity of 680C91 is paramount for modern oncology and immunotherapy. Recent clinical trials targeting IDO1 (such as the ECHO-301 trial utilizing Epacadostat) faced significant efficacy hurdles. A primary mechanism of this failure is adaptive resistance: when IDO1 is blocked, tumors often upregulate TDO to maintain the immunosuppressive Kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling axis[1][5].
Because 680C91 strictly inhibits TDO without cross-reacting with IDO, it is the gold-standard preclinical tool for proving this compensatory mechanism. By utilizing 680C91 in conjunction with an IDO inhibitor, researchers can systematically prove that dual blockade is required to fully rescue anti-tumor immunity in specific genotypic contexts, such as APC-mutated colorectal cancers and glioblastomas[5][7].
References
-
Synthetic Essentiality of Tryptophan 2,3-dioxygenase 2 in APC-Mutated Colorectal Cancer. Cancer Discovery (NIH PMC). Available at:[Link]
-
N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology (NIH PMC). Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 680C91 | Tryptophan 2,3 dioxygenase | Tocris Bioscience [tocris.com]
In Vivo Efficacy of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) vs. Standard Treatments: A Comprehensive Comparison Guide
As the landscape of cancer immunotherapy and neuropharmacology evolves, targeting the kynurenine pathway (KP) has become a critical strategy for reversing immune evasion and modulating neurotoxicity. While first-generation Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors dominated early clinical trials, adaptive resistance driven by compensatory Tryptophan 2,3-dioxygenase (TDO) upregulation has necessitated a paradigm shift.
This guide provides an objective, data-driven comparison of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (widely known as 680C91 ) against standard IDO1 and alternative TDO inhibitors, detailing its mechanistic advantages, in vivo efficacy, and validated experimental protocols.
Mechanistic Causality: Why Target TDO with 680C91?
The rationale for utilizing 680C91 stems from the distinct biological roles of IDO1 and TDO. Both enzymes catalyze the rate-limiting conversion of L-tryptophan to N-formylkynurenine. The resulting depletion of tryptophan and accumulation of kynurenine (Kyn) activates the Aryl Hydrocarbon Receptor (AhR), driving T-cell anergy and tumor immune escape [1].
However, while IDO1 is primarily induced by inflammatory signals (e.g., IFN- γ ), TDO is constitutively expressed in the liver to maintain systemic tryptophan homeostasis and is intrinsically overexpressed in specific malignancies, including glioblastoma, melanoma, and uterine fibroids [2].
680C91 is a potent, substrate-competitive TDO inhibitor ( Ki = 51 nM) that exhibits zero cross-reactivity with IDO1 [3]. When standard IDO1 inhibitors like Epacadostat are deployed, tumors often survive by shunting tryptophan metabolism through TDO. 680C91 effectively closes this metabolic escape route.
Tryptophan-Kynurenine pathway and targeted inhibition by 680C91 vs. Epacadostat.
Quantitative Comparison vs. Standard Treatments
To objectively evaluate 680C91, we must benchmark it against the clinical standard IDO1 inhibitor (Epacadostat), an alternative preclinical TDO inhibitor (LM10), and a dual inhibitor (M4112).
| Compound | Primary Target | In Vitro Potency | Selectivity Profile | In Vivo Efficacy Highlights |
| 680C91 | TDO | Ki = 51 nM | >100-fold over IDO1 | 30% tumor reduction in fibroid xenografts; reverses immune evasion [2]. |
| LM10 | TDO | IC50 = 0.62 µM | Selective for TDO | Prevents growth of TDO-expressing P815 mastocytoma tumors [4]. |
| Epacadostat | IDO1 | IC50 = 10 nM | >1000-fold over TDO | Potent IDO1 blockade; failed Phase III trials due to TDO compensation [5]. |
| M4112 | IDO1 / TDO | IC50 = 7 nM (IDO1) | Dual Inhibitor | Early clinical termination due to insufficient pharmacodynamic effect [6]. |
Key In Vivo Phenotypes of 680C91
-
Oncology & Tumor Microenvironment: In immunocompetent mice bearing TDO-expressing tumors, 680C91 restores T-cell-mediated tumor rejection. Unlike IDO1 inhibitors, 680C91 effectively drops intratumoral Kyn levels in TDO-dominant cancers (e.g., H1975 lung adenocarcinoma) [1].
-
Uterine Fibroids: Fibroids overexpress TDO2, utilizing Kyn to activate AhR and drive extracellular matrix (ECM) accumulation. Daily administration of 680C91 (2 months) in SCID mice reduced fibroid xenograft weight by 30%, significantly downregulating fibronectin (FN1), collagen (COL3A1), and the proliferation marker Ki67 [2].
-
Neurodegeneration: By blocking peripheral and hepatic TDO, 680C91 shunts tryptophan toward serotonin (5-HT) synthesis. In Drosophila models of Alzheimer's and Parkinson's disease, 680C91 ameliorated neurodegeneration and improved locomotor performance [7].
Validated Experimental Protocol: In Vivo Efficacy Assessment
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for testing 680C91 in vivo. The critical step here is the pharmacodynamic readout —measuring the Kyn/Trp ratio via HPLC is mandatory to prove target engagement, as tumor volume reduction alone cannot confirm mechanism of action.
Step-by-Step Methodology
1. Compound Formulation (Vehicle Optimization) Causality Insight: 680C91 is highly lipophilic. Aqueous solutions will cause precipitation, leading to erratic pharmacokinetics.
-
Prepare a stock solution of 680C91 in 10% DMSO.
-
Sequentially add 40% PEG300 and mix until clarified.
-
Add 5% Tween-80 to stabilize the micellar structure.
-
Bring to final volume with 45% sterile Saline. Use immediately.
2. Xenograft Implantation & Dosing
-
Implant TDO-expressing cells (e.g., 1×106 H1975 lung adenocarcinoma cells or human fibroid tissue) subcutaneously into the flank of C57BL/6 or SCID mice.
-
Once tumors reach ~100 mm³, randomize mice into Vehicle and Treatment groups.
-
Administer 680C91 at 15 mg/kg/day via intraperitoneal (i.p.) injection or oral gavage (p.o.).
3. Pharmacodynamic Harvest & HPLC Analysis
-
At study termination, collect blood plasma and excise the tumor core.
-
Deproteinize samples using 10% trichloroacetic acid, centrifuge at 14,000 x g for 10 mins.
-
Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) coupled with UV/Fluorescence detection to quantify the Kynurenine/Tryptophan (Kyn/Trp) ratio . A successful 680C91 blockade will show a >60% drop in intratumoral Kyn levels.
Standardized in vivo experimental workflow for evaluating 680C91 efficacy.
Expert Insights: Navigating the IDO/TDO Axis
When designing an in vivo study, selecting the correct inhibitor dictates the success of your model.
-
Why not use a dual inhibitor like M4112? While dual inhibition is theoretically ideal, early clinical candidates like M4112 suffered from poor pharmacokinetic profiles, failing to sufficiently lower systemic Kyn levels [6]. 680C91 allows researchers to cleanly isolate and interrogate the TDO-specific axis without off-target toxicity.
-
Dietary Confounders: Tryptophan is an essential amino acid derived from diet. Ensure that your murine cohorts are maintained on a standardized diet. Variations in dietary tryptophan will drastically alter baseline Kynurenine levels, masking the true in vivo efficacy of 680C91.
References
-
Pilotte L, et al. "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase." PNAS.[Link]
-
Chuang TD, et al. "Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study." Fertility and Sterility.[Link]
-
Salter M, et al. "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat." Biochemical Pharmacology.[Link]
-
Frontiers in Immunology. "IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions."[Link]
-
Campesan S, et al. "Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites." PNAS.[Link]
Comparative Analysis Guide: 6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) and Advanced TDO Inhibitor Analogues
Biological Context: Targeting Tryptophan 2,3-Dioxygenase (TDO)
In the landscape of cancer immunotherapy and neuropharmacology, the kynurenine pathway has emerged as a critical metabolic node. Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1) are the rate-limiting enzymes responsible for the degradation of L-tryptophan into N-formylkynurenine[1]. While IDO1 is widely distributed and interferon-inducible, TDO is constitutively expressed in the liver and frequently overexpressed in various solid tumors (e.g., glioblastoma and melanoma)[2].
Tumor-derived TDO depletes local tryptophan and produces kynurenine, an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). This signaling cascade drives immune tolerance by inducing T-cell arrest and promoting regulatory T-cell (Treg) differentiation[3]. Consequently, selective TDO inhibitors are highly sought after to reverse tumoral immune resistance and prevent kynurenine-induced DNA damage tolerance in glioma cells[4].
Figure 1: Kynurenine signaling pathway highlighting the specific competitive inhibition of TDO.
Structural Evolution and Structure-Activity Relationship (SAR)
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , universally known as 680C91 , serves as the prototypical substrate-competitive TDO inhibitor[5]. It exhibits high in vitro potency (Ki = 51 nM) and exquisite selectivity, showing no activity against IDO1, monoamine oxidases, or serotonin receptors[3].
However, translating 680C91 into in vivo efficacy presents significant pharmacological challenges. The molecule is highly lipophilic and suffers from poor aqueous solubility, resulting in negligible oral bioavailability (plasma concentrations remain <0.8 µM even after a 160 mg/kg oral dose in murine models)[2]. To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks, medicinal chemists have engineered several advanced analogues:
-
LM-10 (Tetrazole Analogue): By replacing the 3-pyridyl group of 680C91 with a 2H-tetrazol-5-yl moiety, researchers maintained the critical hydrogen-bonding interactions with the Thr254 backbone in the TDO active site while significantly improving solubility[6]. LM-10 demonstrates robust in vivo efficacy, reversing immune resistance at 50 mg/kg oral dosing[7].
-
Benzotriazole Analogues: Recent rational design efforts have explored replacing the indole core entirely. N-methylated 6-(1H-indol-3-yl)-benzotriazole derivatives have been synthesized to fine-tune the logD value. While slightly less potent at the enzymatic level, these fused-cycle analogues exhibit superior cellular permeability, achieving nanomolar IC50s in whole-cell assays[8].
Comparative Performance Data
The following table summarizes the quantitative pharmacological profiles of 680C91 and its primary structural successors, illustrating the trade-off between raw enzymatic affinity and cellular bioavailability.
| Compound | Structural Modification | Enzymatic Affinity | Cellular IC50 (P815B) | Oral Bioavailability | Primary Application |
| 680C91 | Parent (6-fluoro-indole + pyridine) | Ki = 51 nM[5] | ~0.8 - 2.0 µM[2] | Poor (<0.8 µM plasma)[2] | In vitro mechanistic studies; DNA damage repair assays[4] |
| LM-10 | Pyridine replaced by Tetrazole | IC50 = 2.0 µM[7] | ~1.5 µM[6] | High (Active at 50 mg/kg)[7] | In vivo tumor rejection models; Parkinson's disease models[7] |
| Benzotriazole (Cpd 7) | Indole core replaced by Benzotriazole | IC50 = 2.7 µM[8] | 0.8 µM[8] | Moderate to High[8] | Advanced ADME tuning; Cellular target engagement[8] |
Self-Validating Experimental Methodologies
To accurately benchmark novel TDO inhibitors against 680C91, experimental workflows must be designed to eliminate false positives caused by compound aggregation, assay interference, or off-target IDO1 inhibition. The following protocols establish a self-validating system for rigorous comparative analysis.
Figure 2: Self-validating experimental workflow for screening and validating TDO inhibitors.
Protocol A: HPLC-Based Recombinant TDO Enzymatic Assay
Causality & Trustworthiness: Many high-throughput TDO assays rely on Ehrlich's reagent to colorimetrically detect kynurenine. However, indole-based analogues like 680C91 are highly nucleophilic and frequently cross-react with Ehrlich's reagent, yielding false-negative inhibition data. We mandate an HPLC-based approach to physically separate the substrate from the product.
-
Reaction Mixture: Prepare a 100 µL reaction volume containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase, and purified recombinant human TDO2 (approx. 50 nM).
-
Compound Incubation: Add 680C91 or analogues (titrated from 0.1 nM to 100 µM in DMSO; final DMSO concentration <1%)[5]. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding L-tryptophan to a final concentration of 1 mM. Incubate for 30 minutes at 37°C.
-
Termination & Precipitation: Stop the reaction by adding 20 µL of 30% trichloroacetic acid (TCA). Crucial Step: TCA is preferred over methanol precipitation because it prevents the highly lipophilic indole analogues from co-precipitating with the denatured enzyme, ensuring accurate downstream quantification.
-
Quantification: Centrifuge at 12,000 x g for 10 minutes. Inject the supernatant into a C18 reverse-phase HPLC column. Monitor L-tryptophan depletion at 280 nm and N-formylkynurenine accumulation at 321 nm[2].
Protocol B: Cellular Tryptophan Degradation Assay (P815B Model)
Causality & Trustworthiness: To confirm that the analogue penetrates the cell membrane and selectively inhibits TDO in a physiological environment, P815B mastocytoma cells are utilized. Because tumor cells may upregulate IDO1 under stress, the assay is self-validated by incorporating 1-methyl-L-tryptophan (1-MT), a selective IDO1 inhibitor[2].
-
Cell Culture: Seed P815B cells (which constitutively express TDO2) in 96-well plates at 2×105 cells/well in standard DMEM containing 80 µM L-tryptophan.
-
Counter-Screening Setup: Divide the plate into three treatment arms:
-
Arm 1: Test Compound alone (e.g., LM-10 at 1-10 µM).
-
Arm 2: Test Compound + 400 µM 1-MT (IDO1 inhibitor control)[2].
-
Arm 3: Vehicle control (DMSO).
-
-
Incubation & Analysis: Incubate for 14 hours (murine lines) or 24 hours (human lines)[2]. Harvest the supernatant and quantify kynurenine via HPLC.
-
Data Interpretation: If kynurenine production is halted in Arm 1, but the addition of 1-MT in Arm 2 shows an additive suppressive effect, the cell line expresses both enzymes. True TDO selectivity is confirmed only when the test compound's IC50 remains identical across Arm 1 and Arm 2, proving it does not rely on off-target IDO1 inhibition to achieve tryptophan preservation[2].
Conclusion
While 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole (680C91) remains the gold standard for in vitro TDO inhibition and structural biology studies, its poor pharmacokinetic profile limits its clinical utility. The comparative analysis of its analogues reveals that modifying the pyridine ring (as seen in LM-10) or substituting the indole core (benzotriazole derivatives) successfully bridges the gap between enzymatic potency and systemic bioavailability. Future drug development must continue to leverage self-validating HPLC and counter-screened cellular assays to ensure that ADME optimizations do not compromise the exquisite target selectivity defined by the 680C91 scaffold.
References
-
Dolušić, E., Larrieu, P., Moineaux, L., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. Journal of Medicinal Chemistry.[Link]
-
Plisson, F., et al. (2021). Rational Design of Original Fused-Cycle Selective Inhibitors of Tryptophan 2,3-Dioxygenase. ACS Medicinal Chemistry Letters.[Link]
-
Pilotte, L., Larrieu, P., Stroobant, V., et al. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Alan, J., et al. (2021). Inhibition of tryptophan 2,3-dioxygenase impairs DNA damage tolerance and repair in glioma cells. NAR Cancer.[Link]
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- 3. 680C91 | Tryptophan 2,3 dioxygenase | Tocris Bioscience [tocris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
Evaluating the Selectivity of 680C91 (6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole) for TDO: A Comparative Technical Guide
The kynurenine pathway is a primary mechanism of tumor-induced immunosuppression. The rate-limiting step of this pathway—the degradation of L-tryptophan into L-kynurenine—is catalyzed by two distinct, structurally unrelated heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1/IDO2) [1]. While early immunotherapeutic drug development heavily favored IDO1 inhibitors (such as epacadostat), compensatory upregulation of TDO in various malignancies (e.g., melanoma, glioma, and colon carcinoma) has necessitated the development of potent TDO-specific antagonists[1][2].
This guide provides a comprehensive evaluation of 680C91 (6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole), a benchmark TDO inhibitor. We will objectively compare its kinetic profile against alternative inhibitors and outline self-validating experimental workflows to accurately assess its selectivity and efficacy in preclinical models.
Mechanistic Overview & Pathway Visualization
680C91 functions as a potent, substrate-competitive inhibitor of TDO[3]. By occupying the "A" pocket of the TDO active site, it prevents L-tryptophan from binding to the heme iron, thereby halting the production of kynurenine[4]. Because kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), blocking its production reverses the immunosuppressive tumor microenvironment (reducing regulatory T cells and restoring CD8+ T cell proliferation)[5].
Crucially, 680C91 exhibits no inhibitory activity against IDO1, monoamine oxidase A/B, or serotonin receptors, making it an indispensable pharmacological tool for distinguishing TDO-mediated versus IDO-mediated tryptophan catabolism[6][7].
Fig 1: Tryptophan-Kynurenine pathway highlighting TDO/IDO1 enzymatic blockade.
Comparative Performance Analysis
When designing an assay, researchers must choose the appropriate inhibitor based on the target enzyme and the experimental environment (in vitro vs. in vivo). The table below synthesizes the quantitative performance data of 680C91 against leading alternatives[4][5][8].
| Compound | Primary Target | TDO Potency ( Ki / IC50 ) | IDO1 Potency ( IC50 ) | Physicochemical Profile & Limitations | Primary Application |
| 680C91 | TDO | Ki = 51 nM IC50 = 0.28 µM | > 80 µM (Inactive) | Highly potent and selective, but suffers from poor aqueous solubility and limited in vivo bioavailability. | In vitro enzymatic assays, cellular target validation. |
| LM10 | TDO | IC50 = 0.62 µM | > 100 µM (Inactive) | Better solubility and bioavailability than 680C91, but exhibits chemical instability over time. | In vivo systemic tumor rejection models. |
| Epacadostat | IDO1 | Inactive | IC50 = 3.53 nM | Highly stable, orally bioavailable. | Negative control for TDO assays; IDO1-specific studies. |
| NLG919' | Dual (IDO1/TDO) | IC50 = 0.37 µM | IC50 = 0.06 µM | Binds heme iron directly. Broad-spectrum inhibition. | Overcoming adaptive resistance in dual-expressing tumors. |
Key Takeaway: While LM10 is preferred for in vivo systemic dosing due to better bioavailability[2][5], 680C91 remains the gold standard for in vitro and cellular assays due to its superior binding affinity ( Ki = 51 nM) and strict selectivity profile[6][7].
Experimental Protocols: Evaluating TDO Selectivity
To ensure scientific integrity and reproducibility, evaluating the selectivity of 680C91 requires a two-tiered approach: a cell-free recombinant assay to establish baseline kinetics, followed by a cellular assay to confirm physiological efficacy.
Protocol A: Cell-Free Recombinant Enzyme Kinetics
Objective: To determine the Ki and confirm the substrate-competitive nature of 680C91 without the confounding variables of cellular membrane permeability or amino acid transporters.
Causality & Design Logic: By varying the concentration of L-tryptophan against fixed concentrations of 680C91, researchers can plot a Lineweaver-Burk graph. If 680C91 is a true competitive inhibitor, the apparent Km of the enzyme will increase while the Vmax remains unchanged. This proves the inhibitor binds directly to the active site rather than an allosteric pocket[3][4].
Step-by-Step Workflow:
-
Enzyme Preparation: Prepare recombinant human TDO (hTDO) and recombinant human IDO1 in a standard reaction buffer (50 mM potassium phosphate, pH 7.5, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase). Note: Ascorbate and methylene blue are required to maintain the heme iron in its active ferrous ( Fe2+ ) state.
-
Inhibitor Titration: Prepare a serial dilution of 680C91 in DMSO (ensure final DMSO concentration in the assay remains <1% to prevent enzyme denaturation). Add to the reaction wells.
-
Substrate Addition: Initiate the reaction by adding L-tryptophan at varying concentrations (10 µM to 400 µM).
-
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding 30% trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the quenched mixture at 65°C for 15 minutes to fully hydrolyze the intermediate N-formylkynurenine into L-kynurenine.
-
Quantification: Centrifuge to remove precipitated proteins. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to the supernatant and measure absorbance at 490 nm using a microplate reader.
-
Validation: Repeat the exact protocol using IDO1. 680C91 should yield an IC50 > 80 µM against IDO1, validating its selectivity[9].
Protocol B: Cellular Selectivity & Efficacy Assay
Objective: To evaluate the ability of 680C91 to block endogenous TDO activity in a physiological tumor microenvironment.
Causality & Design Logic: For this assay, the choice of cell line is a self-validating mechanism. SK-Mel-28 melanoma cells constitutively express high levels of TDO2 mRNA and protein, with negligible baseline IDO1[9][10]. Conversely, HeLa cells express high IDO1 but low TDO[8]. Testing 680C91 in both lines simultaneously ensures that any reduction in kynurenine in SK-Mel-28 is strictly due to TDO inhibition, while a lack of effect in HeLa cells confirms the absence of off-target IDO1 suppression. Furthermore, High-Performance Liquid Chromatography (HPLC) is used instead of Ehrlich's reagent to prevent false positives from other cellular indoles.
Step-by-Step Workflow:
-
Cell Culture: Seed SK-Mel-28 cells and HeLa cells in 96-well plates at a density of 5×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight.
-
Treatment: Replace the medium with fresh RPMI containing 80 µM L-tryptophan (to ensure substrate availability is not the limiting factor)[5]. Add 680C91 at concentrations ranging from 0.1 µM to 40 µM. Use Epacadostat (1 µM) as a negative control in SK-Mel-28 and a positive control in HeLa.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 .
-
Sample Collection: Harvest the supernatant and precipitate proteins using 10% TCA. Centrifuge at 10,000 x g for 10 minutes.
-
HPLC Analysis: Inject the supernatant into a C18 reverse-phase HPLC column. Use a mobile phase of 15 mM sodium acetate (pH 4.0) and 5% acetonitrile.
-
Detection: Detect L-kynurenine via UV absorbance at 360 nm. L-tryptophan can be simultaneously detected via fluorescence (excitation 285 nm, emission 365 nm) to calculate the Kyn/Trp ratio, a definitive biomarker of dioxygenase activity.
Conclusion
680C91 (6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole) is an essential pharmacological tool for dissecting the kynurenine pathway. Its exceptional potency ( Ki = 51 nM) and strict selectivity for TDO over IDO1 make it the preferred inhibitor for mechanistic in vitro studies and cellular assays[6][7]. While its utility in systemic in vivo models is limited by its physicochemical properties (where LM10 is often substituted), 680C91 remains the benchmark standard for validating novel TDO-targeted immunotherapies[4][5].
References
-
Salter, M., et al. "The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat". Biochemical Pharmacology (PubMed). Available at:[Link]
-
Pilotte, L., et al. "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase". Proceedings of the National Academy of Sciences (PMC). Available at:[Link]
-
Lewis-Ballester, A., et al. "Structural Insights into Protein-Inhibitor Interactions in Human Tryptophan Dioxygenase". ACS Publications. Available at:[Link]
-
Platania, C.B.M., et al. "Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines". Springer Medizin. Available at:[Link]
-
Ye, Z., et al. "IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions". Frontiers in Immunology (PMC). Available at:[Link]
-
Zhang, Y., et al. "Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)". ACS Medicinal Chemistry Letters. Available at:[Link]
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Preclinical Validation of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole in Mouse Models: A Comparative Technical Guide
Executive Summary
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole , universally designated in pharmacological literature as 680C91 , is a pioneering, highly selective competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO)[1]. In the landscape of immuno-oncology and neuropharmacology, TDO—alongside Indoleamine 2,3-dioxygenase 1 (IDO1)—catalyzes the rate-limiting degradation of L-tryptophan (Trp) into kynurenine (Kyn).
For drug development professionals, 680C91 serves as the foundational benchmark probe for interrogating the TDO-Kyn-AhR axis[2]. This guide provides an authoritative framework for validating 680C91 in preclinical mouse models, objectively comparing its utility against next-generation alternatives, and establishing self-validating experimental protocols.
Mechanistic Grounding: The TDO-Kynurenine-AhR Axis
To design robust in vivo experiments, researchers must understand the causality behind TDO inhibition. Tumors (e.g., melanoma, glioma, and triple-negative breast cancer) frequently upregulate TDO to evade immune surveillance[2][3]. The mechanism is twofold:
-
Amino Acid Starvation: Local depletion of Trp triggers the GCN2 kinase pathway in T cells, leading to cell cycle arrest.
-
AhR Activation: The metabolite Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). AhR activation drives the differentiation of immunosuppressive regulatory T cells (Tregs) while inducing exhaustion in cytotoxic CD8+ T cells[4].
By competitively binding to the heme-containing active site of TDO (K_i = 51 nM), 680C91 halts this metabolic immunosuppression[1].
Diagram 1: The TDO-Kynurenine-AhR signaling axis and targeted competitive inhibition by 680C91.
Comparative Profiling: 680C91 vs. Alternatives
While 680C91 is highly potent in vitro, its translation to in vivo mouse models requires careful consideration of its pharmacokinetic limitations. Its high lipophilicity and poor aqueous solubility result in rapid clearance and low systemic bioavailability when administered orally[2]. Consequently, medicinal chemistry efforts have generated alternatives like LM10 and PF-06845102 [2][4].
The table below objectively compares 680C91 with its primary alternatives to guide compound selection for specific experimental designs:
| Compound | Primary Target | Potency (K_i / IC_50) | In Vivo Bioavailability (Mouse) | Optimal Preclinical Application |
| 680C91 | TDO | K_i = 51 nM | Low (< 0.8 μM in plasma) | In vitro benchmarking; localized in vivo models (e.g., i.p. injection)[2]. |
| LM10 | TDO | K_i = 5.6 μM | High (87–175 μM in plasma) | Systemic in vivo efficacy; oral dosing regimens[2]. |
| PF-06845102 | TDO | IC_50 = 230 nM | High | Advanced IND-enabling studies; combination with anti-PD-1[4]. |
| Epacadostat | IDO1 | IC_50 = 10 nM | High | IDO1-specific control; evaluating TDO-mediated resistance mechanisms. |
Strategic Insight: Use 680C91 when maximum target affinity is required in controlled, localized environments (e.g., direct intratumoral injection or ex vivo tissue explants). Use LM10 or PF-06845102 for long-term systemic oral dosing studies[2][4].
Preclinical Validation Workflows in Mouse Models
To ensure scientific integrity, in vivo validation of 680C91 must employ a self-validating system . This means integrating genetic controls (TDO-Knockout mice) and ratiometric biomarker readouts to definitively prove that phenotypic changes are caused by on-target TDO inhibition, rather than off-target scaffold toxicity.
Diagram 2: Standardized preclinical workflow for validating TDO inhibitors in mouse models.
Step-by-Step Methodology: In Vivo Pharmacodynamic & Efficacy Protocol
1. Model Selection & Genetic Controls
-
Action: Utilize a syngeneic mouse model that constitutively expresses TDO, such as the DBA/2 mouse injected with P815 mastocytoma cells engineered to express murine TDO (P815-TDO)[2].
-
Causality Check: Include a parallel cohort of wild-type P815 (TDO-negative) tumors. If 680C91 shrinks the wild-type tumors, the drug is exhibiting off-target cytotoxicity.
2. Formulation and Dosing
-
Action: Due to the poor aqueous solubility of 680C91, formulate the compound in a vehicle such as 10% DMSO / 40% PEG400 / 50% Saline.
-
Administration: Administer via intraperitoneal (i.p.) injection at 10–25 mg/kg. Because of its short half-life, twice-daily (BID) dosing or the surgical implantation of Alzet® osmotic minipumps is required to maintain steady-state target occupancy[2].
3. Pharmacodynamic (PD) Sampling (Ratiometric Analysis)
-
Action: Harvest blood plasma and excise tumor tissue at 2h, 6h, and 12h post-dose. Extract metabolites using a methanol/acetonitrile protein precipitation.
-
Quantification: Use LC-MS/MS to quantify both L-Tryptophan and Kynurenine.
-
Causality Check: Calculate the Kyn/Trp ratio . Why? Measuring Kynurenine alone is heavily confounded by the animal's dietary Trp intake and basal hepatic metabolism. The Kyn/Trp ratio acts as a self-normalizing metric that strictly reflects enzymatic flux[4][5].
4. Efficacy and Immunophenotyping Readouts
-
Action: Monitor tumor volume via digital calipers. Upon study termination, dissociate the tumor microenvironment (TME) into a single-cell suspension.
-
Flow Cytometry: Stain for CD8+ T cells (anti-CD8, anti-Granzyme B) and Tregs (anti-CD4, anti-FoxP3). Successful TDO inhibition by 680C91 will manifest as an increased CD8+/Treg ratio[2].
Data Interpretation & Troubleshooting
When analyzing the preclinical data generated by 680C91, researchers must account for compensatory mechanisms.
-
Loss of Efficacy Over Time: If initial tumor regression is followed by aggressive relapse, assess the TME for IDO1 upregulation. TDO and IDO1 often act in a compensatory feedback loop. An additive therapeutic effect is frequently observed when 680C91 is co-administered with an IDO1 inhibitor (e.g., 1-methyl-L-tryptophan)[2].
-
Neurobehavioral Models: Beyond oncology, 680C91 is heavily utilized in neurodegenerative models (e.g., APP23 mice for Alzheimer's Disease). In these models, oral administration of 680C91 has been shown to restore recognition memory by modulating neurotoxic kynurenine pathway metabolites[5][6]. Ensure that blood-brain barrier (BBB) penetration is verified via CSF sampling if central efficacy is the primary endpoint.
References
-
Salter, M., et al. (1995). The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. Biochemical Pharmacology.
-
Pilotte, L., et al. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences (PNAS).
-
Campesato, L. F., et al. (2020). Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. Cancer Immunology Research (AACR).
-
Breda, C., et al. (2016). Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites. Proceedings of the National Academy of Sciences (PNAS).
-
Bollen, E., et al. (2017). The Effect of Tryptophan 2,3-Dioxygenase Inhibition on Kynurenine Metabolism and Cognitive Function in the APP23 Mouse Model of Alzheimer's Disease. Frontiers in Pharmacology.
-
Tocris Bioscience (R&D Systems). 680C91 Product Specifications and Biochemical Validation.
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- 3. Dexamethasone Induces the Expression and Function of Tryptophan-2-3-Dioxygenase in SK-MEL-28 Melanoma Cells [mdpi.com]
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- 6. pnas.org [pnas.org]
Comparative Pharmacokinetics of Fluorinated vs. Non-Fluorinated Indole Derivatives: A Mechanistic Guide
As a Senior Application Scientist, I frequently encounter the "metabolic wall" in early-stage drug discovery: a promising indole-based scaffold exhibits exceptional nanomolar potency in vitro, only to be rapidly cleared in vivo due to extensive hepatic first-pass metabolism. The indole ring, while a privileged pharmacophore found in numerous approved therapeutics, is highly susceptible to cytochrome P450 (CYP450) mediated oxidation.
Strategic fluorination has emerged as a cornerstone solution to this liability[1]. By substituting specific hydrogen atoms with fluorine, medicinal chemists can fundamentally alter a molecule's pharmacokinetic (PK) profile without drastically changing its steric footprint[2]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated indoles, detailing the physicochemical causality behind these PK shifts and providing self-validating protocols for experimental verification.
Mechanistic Causality: Why Fluorine Alters Pharmacokinetics
To understand the experimental data, we must first establish the physical organic chemistry principles driving these pharmacokinetic differences. The impact of fluorination is not magic; it is governed by three distinct physicochemical mechanisms:
-
Metabolic Blocking via Bond Energetics : The primary driver of enhanced metabolic stability is bond dissociation energy. Replacing a metabolically susceptible aromatic C–H bond (~113 kcal/mol) with a stronger C–F bond (~126 kcal/mol) significantly increases the transition state energy required for CYP450-mediated oxygen insertion[3]. This "metabolic blocking" effectively reduces the catalytic rate constant ( kcat ) of drug degradation[4].
-
pKa Modulation and Membrane Permeation : Fluorine is the most electronegative element. When placed near a basic center (such as an amine in piperidinyl-propyl-indole derivatives), its strong electron-withdrawing inductive effect reduces the pKa of the molecule[5]. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), which directly enhances passive diffusion across the lipophilic gastrointestinal membrane, thereby improving oral bioavailability[2].
-
Enzyme-Substrate Affinity ( Ka ) : Beyond bond strength, fluorination alters the electron distribution (HOMO/LUMO energy levels) of the indole ring. This electronic perturbation can reduce the molecule's recognition and binding affinity ( Ka ) to the CYP450 active site, compounding its metabolic resistance[3].
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of non-fluorinated versus fluorinated indoles when exposed to hepatic CYP450 enzymes.
CYP450-mediated oxidative metabolism pathway comparing non-fluorinated indoles vs fluorinated analogs.
Comparative Pharmacokinetic Data
To objectively illustrate these principles, the table below synthesizes comparative PK parameters of established indole derivatives against their fluorinated counterparts. The data highlights how targeted fluorination improves half-life ( t1/2 ), intrinsic clearance ( CLint ), and oral absorption.
| Compound Class / Derivative | Modification | Target / Indication | In Vitro t1/2 (Microsomes) | Key Pharmacokinetic Impact |
| UT-155 Analog | Non-fluorinated | Oncology / Kinase | 12.35 min | Rapid oxidative degradation. |
| UT-155 Analog (32c) | CF3 -substituted | Oncology / Kinase | 53.71 min | >4-fold increase in metabolic stability. |
| 3-(Piperidin-1-yl)propyl-indole | Non-fluorinated | 5-HT1D Receptor | Rapid Clearance | High basicity limits oral absorption[5]. |
| 3-(Piperidin-1-yl)propyl-indole | C3-Fluorinated | 5-HT1D Receptor | Moderate Clearance | Reduced pKa dramatically improves oral bioavailability[5]. |
| Indole-imidazole conjugate | Non-fluorinated | 5-HT7 Receptor | < 20 min | Susceptible to aromatic hydroxylation. |
| AGH-192 | 4-Fluoro, 5-Iodo | 5-HT7 Receptor | > 120 min | High oral bioavailability, high peak brain concentration[6]. |
Self-Validating Experimental Protocols
To objectively compare the pharmacokinetics of these derivatives in your own laboratory, the following workflows must be executed. Every step is designed with internal controls to ensure causality—meaning any observed difference in PK can be confidently attributed to the fluorine substitution, not experimental artifacts.
Protocol 1: In Vitro Liver Microsomal Stability Assay (MetID)
Objective : Quantify intrinsic clearance ( CLint ) and half-life ( t1/2 ) driven by CYP450 enzymes.
-
Preparation : Prepare 1 µM of the indole test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Addition : Add pooled human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Causality Note: Standardizing the active protein concentration ensures that clearance rates are normalized and strictly comparable across different compound batches.
-
Pre-incubation : Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation : Start the enzymatic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Check: Always run a parallel "NADPH-minus" control. If the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes, invalidating the assumption of CYP-mediated clearance.
-
Quenching : At precise intervals (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). Causality Note: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second to prevent artificial degradation during queue times.
-
Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the logarithmic depletion rate.
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
Objective : Determine absolute oral bioavailability ( F% ) and systemic clearance.
-
Dosing Formulation : Formulate the non-fluorinated and fluorinated indoles separately. Use a co-solvent system (e.g., 5% DMSO / 95% Saline) for Intravenous (IV) dosing, and a suspension (e.g., 0.5% Methylcellulose) for Per Os (PO) oral gavage.
-
Administration : Administer IV (1 mg/kg) and PO (5 mg/kg) doses to fasted male Sprague-Dawley rats (n=3 per route). Causality Note: Fasting eliminates the variable of food-drug binding and normalizes gastric emptying times. This ensures that any observed differences in absorption are strictly due to the molecule's physicochemical properties (e.g., pKa shifts induced by fluorination) rather than digestive variations.
-
Sampling : Collect serial blood samples (~200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction : Centrifuge the blood at 4°C to isolate the plasma. Extract the drug using protein precipitation (acetonitrile + IS).
-
Quantification & Calculation : Analyze via LC-MS/MS. Calculate absolute bioavailability using the self-validating formula: F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 . Self-Validation Check: The IV group serves as the 100% systemic exposure baseline. By comparing the PO exposure against this baseline, we isolate the gastrointestinal absorption variable, proving whether fluorination successfully enhanced membrane permeability.
References
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Bentham Science[Link]
-
The role of fluorine in medicinal chemistry Journal of Fluorine Chemistry (Taylor & Francis)[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC) [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Journal of Medicinal Chemistry (ACS)[Link]
-
Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers European Journal of Medicinal Chemistry (PubMed) [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safe Handling and Disposal Protocol for 6-Fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a compliance checklist, but as an integral component of the experimental lifecycle. The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is a specialized synthetic research probe. Its structural architecture—specifically the covalently bound fluorine atom and the dual-ring nitrogenous system (indole and pyridine)—dictates strict Environmental Health and Safety (EHS) protocols.
Mishandling this compound can lead to severe regulatory infractions and environmental hazards. This guide provides the authoritative, step-by-step operational workflows required to manage this chemical from the benchtop to its final disposal.
Chemical Profiling & Mechanistic Causality
To understand how to dispose of a chemical, we must first understand why specific protocols are necessary. Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories maintain a "cradle-to-grave" liability for the hazardous waste they generate[1].
The presence of the fluorine atom automatically classifies any solution, powder, or contaminated consumable containing this compound as Halogenated Organic Waste [2].
The Causality of Segregation: Why is segregating halogenated waste so critical? When non-halogenated organic wastes are disposed of, they are typically sent for cost-effective fuel blending. However, if halogenated compounds like 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole are incinerated at standard temperatures, they risk generating highly corrosive hydrogen halide gases (such as hydrogen fluoride, HF) and highly toxic, dioxin-like environmental persistent free radicals[3]. Therefore, halogenated wastes require specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize these gases[4]. Mixing this fluorinated compound with your standard non-halogenated solvent waste contaminates the entire batch, triggering expensive RCRA F-listed or characteristic toxicity waste codes and drastically increasing disposal costs[5][6].
Step-by-Step Disposal Methodologies
The following self-validating protocols ensure complete regulatory compliance and laboratory safety.
Protocol A: Solid Waste Disposal (Powders & Consumables)
Applies to: Unused powder, contaminated pipette tips, microcentrifuge tubes, and weighing paper.
-
Segregation: Immediately isolate all solid residues and consumables that have contacted the compound. Do not place these in standard biohazard bags unless the waste is also biologically contaminated (which requires a mixed chemical-biohazard workflow)[7].
-
Containment: Transfer the materials into a puncture-proof, leak-proof polyethylene container or a double-bagged arrangement[7].
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state the full chemical name: "6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole". Do not use abbreviations, structural formulas, or generic terms like "halogenated waste" on the primary identifier line[8].
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). Keep it physically segregated from strong oxidizing agents and acids, as the basic pyridine nitrogen can react exothermically[8].
Protocol B: Liquid Waste Disposal (Assay Solutions)
Applies to: The compound dissolved in solvents such as DMSO, Methanol, or Dichloromethane (DCM).
-
Solvent Reclassification Check: Identify your primary solvent. Critical Step: Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the fluorinated solute reclassifies the entire mixture as Halogenated Organic Waste[5].
-
Collection: Pour the spent solution into an EHS-approved, chemically compatible container (typically a 20L white or blue polyethylene carboy)[5]. Never use metal safety cans for halogenated waste; trace dissociation can produce acids that rapidly corrode metal[2].
-
Volume Management: Fill the liquid waste container to no more than 80% capacity. This prevents spillage and allows for vapor expansion[9].
-
Sealing: The container must be sealed airtight with a proper screw cap at all times unless actively adding waste. Corks, rubber stoppers, and Parafilm are strictly prohibited and violate EPA regulations[9].
Protocol C: Spill Response and Decontamination
-
Assessment & PPE: For small, manageable spills, personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[2].
-
Containment: Cover solid powder spills with damp absorbent paper to prevent aerosolization. For liquid solutions, surround and cover the spill with an inert dry absorbent material[2].
-
Collection: Sweep the absorbed material using a non-sparking tool and place it into a resealable hazardous waste bag.
-
Decontamination: Wash the affected benchtop area with a compatible solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning wipes in the halogenated solid waste container.
Waste Stream Categorization & Compatibility
To streamline your laboratory's waste management, all quantitative and categorical data regarding this compound's disposal routes are summarized below.
| Waste Stream | Contaminants | Primary Classification | EPA RCRA Code (Typical) | Approved Container | Final Disposal Route |
| Solid Powder / Consumables | 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole | Halogenated Solid Waste | U-listed / Characteristic | Polyethylene bucket / Double-bag | High-Temp Incineration |
| Liquid (in DCM/Chloroform) | Compound + Halogenated Solvent | Halogenated Solvent Waste | F001 - F005[6] | Polyethylene Carboy | High-Temp Incineration |
| Liquid (in DMSO/MeOH) | Compound + Non-Halogenated Solvent | Halogenated Solvent Waste | F-listed / Characteristic | Polyethylene Carboy | High-Temp Incineration |
| Empty Primary Container | Trace Compound | Toxic Solid Waste | N/A (If triple-rinsed) | Triple-rinsed, defaced label | Regular Trash (if properly rinsed)[8] |
Mechanistic Workflow Diagram
The following decision matrix illustrates the logical flow for classifying and disposing of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole based on its physical state and solvent matrix.
Decision matrix for the classification and disposal of 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole.
References
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at:[Link]
-
Sulfite as a Green Co-milling Agent for Mechanochemical Destruction of Polychlorinated Aromatics: Working Mechanism and Structural Dependence. ACS ES&T Engineering. Available at:[Link]
-
halogenated organic wastes: Topics by Science.gov. Science.gov. Available at:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. EPA NEPIS. Available at:[Link]
-
Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. Available at: [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Available at:[Link]
-
Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]
-
Chemical Waste - USC Environmental Health & Safety. University of Southern California. Available at:[Link]
-
halogenated solvent waste disposal laboratory protocol. Washington State University. Available at:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. halogenated organic wastes: Topics by Science.gov [science.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Personal protective equipment for handling 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole
As a Senior Application Scientist, I approach the handling of novel, structurally complex research chemicals not just as a matter of compliance, but as a rigorous scientific discipline.
The compound 6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole is a highly conjugated, planar molecule. While specific toxicological data (such as an established Permissible Exposure Limit) is currently unavailable, we must deduce its hazard profile mechanistically. The 6-fluoro substitution significantly increases the molecule's lipophilicity (LogP), enhancing its ability to permeate the stratum corneum and the blood-brain barrier. Furthermore, the (1E)-2-(pyridin-3-yl)ethenyl moiety creates a rigid, trans-styryl-like extended conjugated system. Pyridines are known mucous membrane irritants, and planar conjugated indoles frequently act as DNA intercalators or potent kinase inhibitors.
Because of this structural profile, this compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) under the Precautionary Principle. The following operational guide provides a self-validating, causality-driven framework for handling this compound safely, aligning with the stringent requirements of the1[1] and2[2].
I. Quantitative PPE Specifications & Causality
To mitigate the specific lipophilic and electrostatic risks associated with this fluorinated indole derivative, standard laboratory PPE is insufficient. The table below outlines the required advanced PPE, the quantitative performance metrics, and the mechanistic causality behind each choice.
| PPE Category | Equipment Specification | Quantitative Metric | Causality for Selection |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA/OV Cartridges | Assigned Protection Factor (APF) = 1,000 | Mitigates the severe inhalation risk of highly potent, aerosolized unknown powders, exceeding standard N95 capabilities[3]. |
| Dermal (Hands) | Inner: 4-mil Nitrile Outer: 8-mil Neoprene | Breakthrough Time > 240 mins (for organic solvents) | The 6-fluoro-indole core is highly lipophilic. Double-gloving prevents transdermal permeation if the outer glove is compromised. |
| Dermal (Body) | Tyvek® 800 J Coverall | Particle Holdout > 99% for particles > 1.0 µm | Dry powders of planar molecules are prone to electrostatic dispersion. Tyvek prevents bioactive dust from adhering to personal clothing. |
| Containment | Class II Type B2 Biological Safety Cabinet (BSC) | Inflow Velocity ≥ 100 fpm (0.51 m/s) | Ensures 100% exhaust of volatile or aerosolized particulates to the outside facility exhaust, preventing recirculation[4]. |
II. Step-by-Step Operational Workflow
Every safety protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Preparation & Donning
-
Containment Verification: Inspect the Class II Type B2 BSC.
-
Validation: Verify the magnehelic gauge reads a negative pressure of at least -0.05 inWC before opening the sash.
-
-
Inner Gloving: Don the inner 4-mil nitrile gloves.
-
Validation: Perform a physical stretch test between the fingers to ensure no micro-tears exist.
-
-
Suiting & Respiratory Protection: Don the Tyvek® coverall, followed by the PAPR system.
-
Validation: Check the PAPR airflow indicator to confirm a minimum flow rate of 6 CFM (170 L/min) before entering the containment zone.
-
-
Outer Gloving: Don the outer 8-mil neoprene gloves, pulling the extended cuffs over the Tyvek sleeves.
Phase 2: Handling & Manipulation
-
Static Mitigation: Place the sealed chemical vial on an anti-static bar inside the BSC for 60 seconds.
-
Causality: Conjugated molecules in dry powder form are highly susceptible to electrostatic dispersion. Neutralizing static prevents the powder from aggressively aerosolizing when the vial cap is opened.
-
-
Wet-Wipe Preparation: Pre-saturate cleanroom wipes with a 70% Isopropanol / 30% Water solution and stage them inside the BSC.
-
Weighing: Use a microbalance enclosed in a draft shield within the BSC. Transfer the powder using an anti-static spatuala.
-
Immediate Solubilization: Immediately dissolve the weighed powder in your target solvent (e.g., DMSO) before removing the vessel from the BSC.
-
Causality: Transitioning the compound from a dry powder to a liquid solution immediately eliminates the primary inhalation risk of airborne particulates.
-
Phase 3: Doffing & Decontamination
-
Primary Wipe-Down: Wipe down the exterior of the sealed solution vial with the pre-saturated IPA wipes.
-
Glove Removal: Remove the outer neoprene gloves inside the BSC and place them in the solid hazardous waste bin.
-
Exit Containment: Step away from the BSC and remove the PAPR and Tyvek suit, handling them only with the inner nitrile gloves.
III. Spill Response & Disposal Plan
In the event of a spill, standard sweeping is strictly prohibited, as it will aerosolize the potent active ingredient.
Spill Containment (Wet-Wipe Method):
-
Do NOT sweep or use a dry vacuum.
-
Gently cover the spilled powder with absorbent cleanroom wipes.
-
Carefully pour a solubilizing agent (e.g., Ethanol or DMSO) over the wipes to dissolve the powder in situ.
-
Wipe inward from the edges of the spill to the center to prevent spreading the contamination.
-
Wash the surface with a mild detergent, followed by a final 70% IPA wipe-down to strip away any remaining lipophilic residues[4].
Hazardous Waste Disposal:
-
Segregation: Place all contaminated wipes, empty compound vials, and outer gloves into a clearly labeled, sealable hazardous waste bag inside the BSC.
-
Incineration: Route the sealed waste exclusively for high-temperature incineration.
-
Causality: Halogenated (fluorinated) and nitrogenous (pyridine/indole) organic compounds must be incinerated to ensure the complete thermal destruction of the bioactive pharmacophore and prevent environmental toxicity[4].
-
IV. Workflow Visualization
Figure 1: Sequential containment and handling workflow for bioactive indole derivatives.
V. References
-
[3] Title: NIOSH Pocket Guide to Chemical Hazards | Source: Centers for Disease Control and Prevention (CDC) | URL:[Link]
-
[4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Academies of Sciences, Engineering, and Medicine | URL:[Link]
-
[2] Title: SafeBridge Potent Compound Safety Certification | Source: Curia Global | URL: [Link]
-
[1] Title: Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) | Source: Occupational Safety and Health Administration (OSHA) | URL:[Link]
Sources
- 1. SHIB 10-14-2010 - Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control - English | Occupational Safety and Health Administration [osha.gov]
- 2. curiaglobal.com [curiaglobal.com]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
